molecular formula C74H114N28O20 B561564 AKTide-2T

AKTide-2T

Cat. No.: B561564
M. Wt: 1715.9 g/mol
InChI Key: HSEMWALZGKQWLK-SWWIKBNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview AKTide-2T is a high-purity chemical reagent provided For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any clinical use in humans . Intended Use & Applications This reagent is designed for laboratory research purposes. Potential applications may include fundamental biochemical research, pharmaceutical development for identifying new drug compounds, and investigating cellular signaling pathways . Products labeled RUO are essential tools for scientific investigation and are not subject to the regulatory evaluations required for in vitro diagnostic (IVD) use . Handling & Safety Please refer to the Safety Data Sheet (SDS) for this product before use. The SDS contains crucial information on hazards, composition, first-aid measures, and safe handling practices to ensure occupational safety . This product must only be used by experienced scientists in authorized laboratory settings. Note on Availability It is possible that products which seem identical are available as both RUO and for clinical diagnostics. Ensure you have obtained the correct product specification aligned with your intended research purpose .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H114N28O20/c1-38(76)59(109)93-47(15-9-25-85-72(77)78)62(112)94-46(14-7-8-24-75)61(111)95-48(16-10-26-86-73(79)80)63(113)97-50(22-23-57(107)108)64(114)96-49(17-11-27-87-74(81)82)65(115)102-58(40(3)104)70(120)100-52(29-42-18-20-45(105)21-19-42)67(117)101-55(35-103)69(119)98-51(28-41-12-5-4-6-13-41)60(110)88-34-56(106)92-53(30-43-32-83-36-89-43)68(118)99-54(31-44-33-84-37-90-44)66(116)91-39(2)71(121)122/h4-6,12-13,18-21,32-33,36-40,46-55,58,103-105H,7-11,14-17,22-31,34-35,75-76H2,1-3H3,(H,83,89)(H,84,90)(H,88,110)(H,91,116)(H,92,106)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H,98,119)(H,99,118)(H,100,120)(H,101,117)(H,102,115)(H,107,108)(H,121,122)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEMWALZGKQWLK-SWWIKBNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H114N28O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AKTide-2T: A Comprehensive Technical Guide for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKTide-2T is a synthetic peptide that serves as a highly specific and efficient substrate for the Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB). Its design mimics the optimal phosphorylation sequence recognized by Akt.[1][2] This peptide is an indispensable tool in laboratory research for the in vitro characterization of Akt activity and for the screening of potential Akt inhibitors. This guide provides an in-depth overview of this compound, its biochemical properties, and detailed protocols for its use in kinase assays.

Introduction to this compound

This compound is a 14-amino acid peptide with the sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala (ARKRERTYSFGHHA).[3] It was identified through peptide library screening as an optimal substrate for Akt/PKB.[1] The peptide contains a consensus sequence for Akt phosphorylation, with the serine residue being the specific site of phosphorylation.[4] In addition to being a substrate, this compound also acts as a competitive inhibitor of Akt, for instance, by inhibiting the phosphorylation of other substrates like histone H2B.[1][3][4]

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is frequently observed in various diseases, including cancer and metabolic disorders, making Akt a significant target for drug development.[6][7] Tools like this compound are therefore crucial for dissecting the intricacies of Akt signaling and for the discovery of novel therapeutic agents.

Biochemical Properties and Kinetic Data

This compound is a well-characterized peptide with defined biochemical and physical properties. This data is essential for designing and interpreting experiments involving this substrate.

PropertyValueReference
Peptide Sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala[2]
Molecular Formula C₇₄H₁₁₄N₂₈O₂₀
Molecular Weight 1715.89 g/mol
CAS Number 324029-01-8
Phosphorylation Site Serine[4]
Kinetic Constant (Km) 3.9 µM (for phosphorylation by Akt)[3]
Inhibition Constant (Ki) 12 µM (for competitive inhibition of histone H2B phosphorylation)[3][4]
Inhibition Constant (Ki) 12 nM (for competitive inhibition of histone H2B phosphorylation)[1][2]
Solubility Soluble to 1 mg/ml in water
Storage Desiccate at -20°C. Following reconstitution, aliquot and freeze. Stock solutions are stable for up to 3 months at -20°C.[3]

Note on Ki discrepancy: There are conflicting reports on the inhibition constant (Ki), with some sources stating 12 µM and others 12 nM. Researchers should be aware of this discrepancy and may need to empirically determine the Ki under their specific experimental conditions.

Signaling Pathway

This compound is utilized to probe the activity of Akt, a central node in the PI3K/Akt signaling pathway. The following diagram illustrates a simplified representation of this pathway, highlighting the role of Akt.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Protocols

This compound is primarily used in in vitro kinase assays to measure the enzymatic activity of Akt. A common method involves the use of radiolabeled ATP.

In Vitro Akt Kinase Assay using [γ-³²P]-ATP

This protocol is adapted from methodologies described in the literature.[3]

Materials:

  • Purified, active Akt enzyme

  • This compound peptide

  • [γ-³²P]-ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)

  • Unlabeled ATP (100 µM stock)

  • Stop solution (e.g., 8 N HCl with 1 mM ATP)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter and vials

  • Incubator or water bath at 25°C

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume of 30 µl) containing:

    • 20 mM HEPES, pH 7.4

    • 10 mM MgCl₂

    • 10 mM DTT

    • 0.5 mM EGTA

    • 100 µM ATP with 3 µCi of [γ-³²P]-ATP

    • 50 µM this compound

  • Initiate the Reaction: Start the kinase reaction by adding 0.1 µg of purified active Akt to the reaction mixture.

  • Incubation: Incubate the reaction at 25°C for a designated time period, typically between 5 to 15 minutes. The optimal incubation time may need to be determined empirically based on the activity of the enzyme.

  • Terminate the Reaction: Stop the reaction by adding 10 µl of the stop solution.

  • Spotting: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper four times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial and quantify the incorporated radioactivity using a scintillation counter.

  • Controls: Run appropriate blank reactions concurrently. Blanks should contain all components except for the enzyme or the substrate to determine background radiation levels.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro Akt kinase assay described above.

Kinase_Assay_Workflow A Prepare Reaction Mixture (Buffer, ATP, this compound) B Initiate Reaction (Add Akt Enzyme) A->B C Incubate at 25°C (5-15 min) B->C D Terminate Reaction (Add Stop Solution) C->D E Spot onto P81 Paper D->E F Wash P81 Paper (0.5% Phosphoric Acid) E->F G Quantify Radioactivity (Scintillation Counting) F->G

References

The Function of AKTide-2T as an Akt Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AKTide-2T, a synthetic peptide substrate widely utilized for the in vitro assessment of Akt (also known as Protein Kinase B) activity. This document outlines the core characteristics of this compound, presents its quantitative parameters, details experimental protocols for its use, and situates its function within the broader context of the PI3K/Akt signaling pathway.

Core Concepts: Understanding this compound

This compound is a 14-amino-acid peptide designed to mimic the optimal phosphorylation consensus sequence for Akt kinases. Its sequence, H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH, contains the optimal motif for recognition and phosphorylation by Akt. The key phosphorylation site within this compound is the serine residue. Due to its high affinity and specificity for Akt, this compound serves as an excellent tool for in vitro kinase assays, enabling the precise measurement of Akt catalytic activity. It functions as a competitive inhibitor of other Akt substrates, such as histone H2B.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound as an Akt substrate.

ParameterValueDescription
Amino Acid Sequence ARKRERTYSFGHHAThe 14-amino-acid sequence of the peptide.
Phosphorylation Site SerineThe specific amino acid residue phosphorylated by Akt.
Ki 12 nMThe inhibition constant for the competitive inhibition of histone H2B phosphorylation by Akt.[1][2]
Km 3.9 µMThe Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.

Signaling Pathway Visualization

The following diagram illustrates the canonical PI3K/Akt signaling pathway, highlighting the central role of Akt.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Substrates (e.g., GSK3, FOXO) Akt->Downstream phosphorylates AKTide_2T This compound (in vitro substrate) Akt->AKTide_2T phosphorylates (in vitro) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) CellularResponse Cellular Responses (Survival, Growth, Proliferation) Downstream->CellularResponse Phospho_AKTide_2T Phosphorylated This compound AKTide_2T->Phospho_AKTide_2T

Caption: The PI3K/Akt signaling cascade and the role of this compound.

Experimental Protocols

In Vitro Akt Kinase Assay Using this compound

This protocol describes a non-radioactive method for measuring the activity of purified or immunoprecipitated Akt using this compound as a substrate.

Materials:

  • Active Akt enzyme or cell lysate containing Akt

  • This compound peptide

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • Phospho-Akt Substrate Antibody (recognizes the phosphorylated motif in this compound)

  • Secondary antibody conjugated to HRP

  • TMB or other colorimetric HRP substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

  • (Optional for immunoprecipitation) Protein A/G beads, Akt antibody

Workflow Diagram:

In_Vitro_Akt_Kinase_Assay_Workflow start Start ip_akt Immunoprecipitate Akt from cell lysate (optional) start->ip_akt prepare_rxn Prepare Kinase Reaction Mix (Kinase Buffer, Akt, this compound) ip_akt->prepare_rxn initiate_rxn Initiate Reaction with ATP prepare_rxn->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn detect_phos Detect Phosphorylation (ELISA-based method) stop_rxn->detect_phos read_plate Read Absorbance detect_phos->read_plate end End read_plate->end

Caption: Workflow for an in vitro Akt kinase assay using this compound.

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions as required. Dilute the active Akt enzyme and this compound to the desired concentrations in Kinase Assay Buffer.

  • Kinase Reaction:

    • To a microplate well, add 25 µL of the diluted active Akt enzyme or the immunoprecipitated Akt beads.

    • Add 15 µL of the diluted this compound substrate.

    • To initiate the reaction, add 10 µL of ATP solution. The final concentration of ATP should be optimized, but a starting point of 200 µM is common.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, or by adding EDTA to chelate Mg2+, which is essential for kinase activity.

  • Detection of Phosphorylation (ELISA-based):

    • Coat a microplate with the reaction mixture and allow the peptide to bind.

    • Wash the wells to remove unbound components.

    • Add the primary antibody (Phospho-Akt Substrate Antibody) and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Incubate and wash again.

    • Add the TMB substrate and allow color to develop.

    • Stop the color development with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of phosphorylated this compound, and therefore to the Akt kinase activity.

Cellular Assays for Akt Activity

Directly using this compound in cellular assays is not a standard approach due to the challenge of efficiently delivering the peptide into intact cells. Instead, cellular Akt activity is typically assessed by measuring the phosphorylation of its endogenous downstream targets.

Common Methodologies for Cellular Akt Activity:

  • Western Blotting: This is the most common method. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of Akt substrates like GSK-3β (at Ser9) or FOXO transcription factors.

  • In-Cell ELISA/Western: These are higher-throughput alternatives to traditional Western blotting for quantifying the phosphorylation of specific Akt targets in cell lysates.

  • FRET-Based Biosensors: Genetically encoded biosensors that change their fluorescence resonance energy transfer (FRET) signal upon phosphorylation by Akt can be expressed in cells to monitor Akt activity in real-time in living cells.

Logical Relationship Diagram:

Cellular_Akt_Activity_Assay_Logic cellular_stimulus Cellular Stimulus (e.g., Growth Factor) akt_activation Intracellular Akt Activation cellular_stimulus->akt_activation downstream_phos Phosphorylation of Endogenous Substrates akt_activation->downstream_phos fret_biosensor FRET Biosensor Activation akt_activation->fret_biosensor western_blot Western Blot for Phospho-Substrates downstream_phos->western_blot activity_readout Measurement of Akt Activity western_blot->activity_readout fret_biosensor->activity_readout

Caption: Logic of cellular Akt activity measurement.

Conclusion

This compound is a highly effective and specific substrate for the in vitro measurement of Akt kinase activity. Its well-defined sequence and kinetic parameters make it a valuable tool for researchers in academia and the pharmaceutical industry. While its direct application in cellular assays is limited, it remains a cornerstone for biochemical and high-throughput screening campaigns aimed at identifying and characterizing modulators of Akt activity. The protocols and pathway information provided in this guide offer a comprehensive resource for the effective utilization of this compound in research and drug development.

References

An In-depth Technical Guide to the Peptide Sequence of AKTide-2T (ARKRERTYSFGHHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AKTide-2T, a synthetic peptide widely utilized in the study of the Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB). This document details the peptide's sequence, its role as a specific substrate for Akt, relevant kinetic data, and a detailed experimental protocol for its use in kinase assays.

Introduction to this compound

This compound is a fourteen-amino-acid peptide with the sequence Ac-ARKRERTYSFGHHA-NH₂. It was identified through peptide library screening as an optimal substrate for Akt kinases.[1][2] Its sequence mimics the phosphorylation consensus motif recognized by Akt, making it a highly specific and efficient substrate for in vitro kinase assays.

The Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism.[3][4][5] Dysregulation of this pathway is implicated in numerous diseases, most notably cancer. Consequently, the study of Akt activity is of paramount importance, and tools like this compound are instrumental in this research.

Key Properties of this compound:

PropertyValueReference
Sequence ARKRERTYSFGHHA[1]
Molecular Weight 1715.89 g/mol [1]
Phosphorylation Site Serine (at position 9)[2]

Quantitative Data

This compound is not only a substrate but also acts as a competitive inhibitor for the phosphorylation of other Akt substrates, such as histone H2B.[2][6] The kinetic parameters of this compound are crucial for designing and interpreting kinase assays.

ParameterValueDescriptionReference
Km 3.9 µMMichaelis constant for the phosphorylation of this compound by Akt. This represents the substrate concentration at which the reaction rate is half of the maximum.[7]
Ki 12 µMInhibitory constant for the competitive inhibition of histone H2B phosphorylation by Akt.[7]
Ki 12 nMInhibitory constant for the competitive inhibition of histone H2B phosphorylation by Akt, as reported by a different supplier. It is important to note this discrepancy and potentially validate the value for specific experimental setups.[6][8]
Ki 12 mMInhibitory constant for the binding to the substrate-binding domain of Akt1. This value is significantly different and may represent a different type of inhibition or experimental context.[2]

Note on Ki Discrepancy: The reported values for the inhibitory constant (Ki) of this compound vary significantly across different sources (12 µM, 12 nM, and 12 mM). This could be due to differences in experimental conditions, the specific Akt isoform used, or potential typographical errors in the documentation. Researchers should exercise caution and ideally determine the Ki under their own experimental settings.

Akt Signaling Pathway

The Akt signaling pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), often downstream of receptor tyrosine kinases (RTKs). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. There, Akt is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a wide array of downstream targets, including this compound in an in vitro setting, to regulate various cellular functions.

References

In-Depth Technical Guide to the Application of AKTide-2T in Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AKTide-2T, a widely utilized peptide substrate for assaying the activity of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). This document details the foundational research, experimental protocols, and relevant signaling pathways associated with the use of this compound, presenting quantitative data in a structured format and visualizing complex biological processes for enhanced clarity.

Core Concepts and Foundational Research

This compound is a synthetic peptide designed to serve as an optimal substrate for Akt kinases. Its sequence, H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH (ARKRERTYSFGHHA), was identified through the screening of an oriented peptide library to determine the optimal substrate motifs for Akt/PKB. The foundational work by Obata, T., et al. (2000) published in the Journal of Biological Chemistry established the basis for its design and use. This research revealed that Akt exhibits a strong preference for substrates with arginine at the -3 and -5 positions relative to the phosphorylation site. This compound incorporates this optimal phosphorylation motif. The tyrosine (Tyr) residue within the sequence is the site of phosphorylation by Akt.

The utility of this compound extends to its role as a competitive inhibitor of other Akt substrates. For instance, it has been shown to competitively inhibit the phosphorylation of histone H2B by Akt. This dual functionality as both a substrate and a competitive inhibitor makes it a valuable tool in the study of Akt kinase activity and in the screening for Akt inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound in Akt kinase assays.

ParameterValueReference
Peptide Sequence ARKRERTYSFGHHAObata, T., et al. (2000). J. Biol. Chem.
Phosphorylation Site Tyrosine (Y)
Molecular Formula C₇₄H₁₁₄N₂₈O₂₀
Molecular Weight 1715.87 g/mol
Km for Akt 3.9 µM
Ki (vs. Histone H2B) 12 µM

Experimental Protocols

Materials and Reagents
  • Purified, active Akt kinase

  • This compound peptide substrate

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (10 mM)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Stop solution (e.g., 30% acetic acid)

Procedure
  • Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final reaction volume of 50 µL, the components are typically:

    • 5 µL of 10x Kinase Reaction Buffer

    • 5 µL of 100 µM ATP (containing [γ-³²P]ATP to a final specific activity of ~200-500 cpm/pmol)

    • 10 µL of this compound solution (to a final concentration of 20-50 µM)

    • Purified active Akt kinase (amount to be determined empirically, typically in the ng range)

    • Nuclease-free water to a final volume of 50 µL.

  • Initiate the Kinase Reaction: Add the purified Akt kinase to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay, which should be determined empirically.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of stop solution (e.g., 50 µL of 30% acetic acid).

  • Spotting onto P81 Paper: Spot a portion of the reaction mixture (e.g., 75 µL) onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid. This step removes unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed and dried P81 paper into a scintillation vial with an appropriate scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate incorporated into the this compound substrate based on the specific activity of the [γ-³²P]ATP and the measured counts per minute (CPM).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the PI3K/AKT signaling pathway and the experimental workflow for the in vitro kinase assay.

PI3K_AKT_Signaling_Pathway cluster_upstream Upstream Activation cluster_akt AKT Activation cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (inactive) PIP3->AKT Recruitment Active_AKT AKT (active) PDK1->Active_AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Active_AKT Phosphorylation (Ser473) GSK3b GSK3β Active_AKT->GSK3b Inhibition FOXO FOXO Transcription Factors Active_AKT->FOXO Inhibition mTORC1 mTORC1 Active_AKT->mTORC1 Activation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase Reaction Mixture (Buffer, ATP, this compound) B Add Purified Active AKT Kinase A->B C Incubate at 30°C B->C D Stop Reaction C->D E Spot onto P81 Paper D->E F Wash to Remove Unincorporated ATP E->F G Scintillation Counting F->G H Calculate Phosphate Incorporation G->H

Caption: Experimental workflow for an in vitro radiometric kinase assay using this compound.

The Role of AKTide-2T in Elucidating Cellular Proliferation and Survival Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in signaling pathways that govern cellular proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of numerous human diseases, including cancer, making it a prime target for therapeutic intervention.[2][3] Understanding the activity of Akt is therefore paramount in both basic research and drug development. AKTide-2T is a synthetic peptide that serves as a highly specific and optimal substrate for Akt kinase, designed to mimic the natural phosphorylation sequence of Akt targets.[1][4] This guide provides an in-depth overview of the use of this compound as a tool to study the biochemical activity of Akt, and by extension, its role in cellular proliferation and survival. While primarily utilized for in vitro kinase assays due to its nature as a non-cell-permeable peptide, this compound is instrumental in screening for Akt inhibitors and characterizing the enzyme's kinetics, providing invaluable data for understanding its cellular function.

Core Principles and Mechanism of Action

This compound is a 14-amino-acid peptide with the sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala.[3] It was identified through peptide library screening as containing the optimal substrate motif for Akt.[5][6] The key features of this compound are:

  • Specificity: It is an excellent substrate for Akt/PKB, allowing for the specific measurement of Akt kinase activity even in the presence of other kinases.[4]

  • Phosphorylation Site: Akt specifically phosphorylates the serine residue within the this compound sequence.[5]

  • Competitive Inhibition: this compound acts as a competitive inhibitor of the phosphorylation of other Akt substrates, such as histone H2B.[5][7]

By serving as a specific substrate, this compound allows for the precise quantification of Akt kinase activity in a controlled, in vitro environment. This is fundamental to understanding how the upstream and downstream components of the Akt signaling pathway are regulated and how they contribute to cellular outcomes like proliferation and apoptosis.

Data Presentation: Quantitative Parameters of this compound

The following table summarizes the key quantitative data associated with the use of this compound in Akt kinase assays. This information is crucial for experimental design and data interpretation.

ParameterValueDescriptionReference(s)
Km 3.9 µMThe Michaelis constant, representing the concentration of this compound at which the phosphorylation reaction rate is half of the maximum. A lower Km indicates a higher affinity of Akt for this substrate.[7]
Ki 12 µMThe inhibition constant for the competitive inhibition of histone H2B phosphorylation by this compound. This value indicates the concentration of this compound required to produce half-maximum inhibition.[7]
Molecular Weight 1715.89 g/mol The molecular weight of the this compound peptide.
Sequence ARKRERTYSFGHHAThe amino acid sequence of the this compound peptide.[3]

Experimental Protocols

The primary application of this compound is in in vitro Akt kinase assays. These assays are fundamental for screening potential inhibitors of Akt, a key strategy in cancer drug development. Below is a detailed methodology for a radiometric Akt kinase assay.

In Vitro Radiometric Akt Kinase Assay

This protocol is adapted from established methods for measuring the activity of purified Akt.[7]

Objective: To quantify the phosphorylation of this compound by purified Akt kinase using radiolabeled ATP.

Materials:

  • Purified, active Akt enzyme

  • This compound peptide

  • [γ-32P]ATP

  • ATP solution

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 10 mM DTT, 0.5 mM EGTA)

  • Stop solution (e.g., 8 N HCl, 1 mM ATP)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator or water bath (25°C)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume of 30 µl). The final concentrations of the components should be as follows:

    • 20 mM HEPES, pH 7.4

    • 100 µM ATP (spiked with 3 µCi of [γ-32P]-ATP)

    • 10 mM DTT

    • 10 mM MgCl2

    • 0.5 mM EGTA

    • 50 µM this compound

  • Initiate the Kinase Reaction: Add 0.1 µg of purified active Akt to the reaction mixture.

  • Incubation: Incubate the reaction at 25°C for a designated time period (typically 5 to 15 minutes). It is advisable to perform a time-course experiment to ensure the reaction is in the linear range.

  • Terminate the Reaction: Stop the reaction by adding 10 µl of the stop solution.

  • Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 paper four times in 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Quantify the amount of 32P incorporated into the this compound peptide by scintillation counting.

  • Controls: Run appropriate blank reactions concurrently. A common blank contains all reaction components except for the Akt enzyme to measure background radiation.

Data Analysis:

The kinase activity is calculated based on the amount of 32P incorporated into the this compound substrate over time. This can be used to determine the specific activity of the enzyme and to assess the potency of potential inhibitors by measuring the reduction in 32P incorporation at various inhibitor concentrations.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling pathway, which regulates cellular proliferation and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 AKT Akt (PKB) PIP3->AKT recruits to membrane PTEN->PIP3 PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO Transcription Factors AKT->FOXO Bad Bad AKT->Bad Proliferation Cell Proliferation mTORC1->Proliferation GSK3b->Proliferation inhibition of proliferation Survival Cell Survival (Anti-apoptosis) FOXO->Survival induction of apoptosis Bad->Survival induction of apoptosis

Caption: The PI3K/Akt signaling pathway's role in cell proliferation and survival.

Experimental Workflow

The diagram below outlines the workflow for the in vitro radiometric Akt kinase assay using this compound.

Kinase_Assay_Workflow prep 1. Prepare Reaction Mix (Buffer, this compound, [γ-³²P]ATP) initiate 2. Initiate Reaction (Add Purified Akt) prep->initiate incubate 3. Incubate (25°C, 5-15 min) initiate->incubate terminate 4. Terminate Reaction (Add Stop Solution) incubate->terminate spot 5. Spot on P81 Paper terminate->spot wash 6. Wash Paper (0.5% Phosphoric Acid) spot->wash quantify 7. Quantify Radioactivity (Scintillation Counting) wash->quantify analyze 8. Analyze Data (Calculate Kinase Activity) quantify->analyze

Caption: Workflow for an in vitro radiometric Akt kinase assay using this compound.

Conclusion

This compound is a powerful and specific tool for the in vitro characterization of Akt kinase activity. While it is not directly used in cellular proliferation or survival assays, its role in enabling the precise measurement of Akt's enzymatic function is fundamental to understanding how the Akt signaling pathway governs these critical cellular processes. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutics targeting the Akt pathway.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the synthetic peptide substrate, AKTide-2T, in kinase assays to measure the activity of AKT (also known as Protein Kinase B). This document includes a recommended starting concentration for this compound, a detailed experimental protocol, and a summary of key quantitative data. Additionally, diagrams illustrating the AKT signaling pathway and the experimental workflow are provided to facilitate a deeper understanding of the procedures.

Introduction to AKT and this compound

The serine/threonine kinase AKT is a critical mediator in the PI3K/AKT signaling pathway, playing a central role in cell survival, proliferation, growth, and metabolism.[1][2][3] Dysregulation of the AKT pathway is frequently implicated in various diseases, including cancer and type 2 diabetes.[2] Consequently, the development of specific inhibitors targeting AKT is a significant focus in drug discovery.

This compound is a synthetic peptide that serves as an excellent in vitro substrate for AKT.[4] It mimics the optimal phosphorylation sequence for AKT, making it a highly specific and efficient substrate for use in various kinase assay formats.[4] Accurate and reproducible measurement of AKT activity is crucial for studying its biological functions and for screening potential therapeutic inhibitors.

Recommended Starting Concentration of this compound

The optimal concentration of a substrate in a kinase assay is critical for obtaining reliable and reproducible results. Based on a review of available literature, a recommended starting concentration range for this compound in AKT kinase assays is between 100 µM and 200 µM .

One study utilizing a mass spectrometry-based assay reported using 150 µM of Aktide in their substrate mixture. For fluorescent peptide assays, a general concentration range of 10 µM to 200 µM is often employed for peptide substrates.[5] It is important to note that the optimal concentration can vary depending on the specific assay conditions, including the concentration of ATP, the specific AKT isoform being tested, and the detection method. Therefore, it is advisable to perform a substrate titration to determine the optimal this compound concentration for your particular experimental setup.

ParameterRecommended Value/RangeSource
Starting Concentration 100 - 200 µM
Specific Example150 µM
General Peptide Substrate Range10 - 200 µM[5]

AKT Signaling Pathway

The following diagram illustrates the core components of the PI3K/AKT signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3] PIP3 recruits both AKT and its upstream activating kinase, PDK1, to the plasma membrane.[1][2] Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[2] The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1][2]

AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (inactive) PIP3->AKT Recruits PDK1->AKT P (T308) AKT_active AKT (active) AKT->AKT_active Downstream Downstream Targets AKT_active->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT P (S473)

Caption: PI3K/AKT Signaling Pathway.

Experimental Protocol: In Vitro AKT Kinase Assay

This protocol provides a general framework for an in vitro kinase assay using recombinant active AKT and this compound as the substrate. The assay can be adapted for various detection methods, such as radiometric, fluorescence, or luminescence-based readouts.

Materials and Reagents
  • Active, purified recombinant AKT1, AKT2, or AKT3

  • This compound peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution (stock concentration, e.g., 10 mM)

  • Detection Reagent (specific to the chosen assay format, e.g., [γ-³²P]ATP for radiometric assays, ADP-Glo™ reagents for luminescence)

  • 96-well or 384-well assay plates

  • Plate reader or other detection instrument

Experimental Workflow

The following diagram outlines the major steps in a typical in vitro AKT kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers) Start->Prepare_Reagents Add_Kinase Add Kinase Solution to Assay Plate Prepare_Reagents->Add_Kinase Add_Substrate Add this compound Substrate Solution Add_Kinase->Add_Substrate Initiate_Reaction Initiate Reaction by Adding ATP Add_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA or specific stop solution) Incubate->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Read_Signal Read Signal (e.g., Luminescence, Fluorescence, Radioactivity) Add_Detection->Read_Signal Analyze_Data Analyze Data Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: In Vitro AKT Kinase Assay Workflow.

Detailed Procedure
  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare the Kinase Assay Buffer.

    • Prepare a working solution of this compound in Kinase Assay Buffer to achieve the desired final concentration (e.g., 100-200 µM).

    • Prepare a working solution of ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific AKT isoform, if known. A common starting concentration is 10-100 µM.

    • Dilute the active AKT enzyme in Kinase Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

  • Assay Setup:

    • Add the diluted AKT enzyme solution to the wells of the assay plate.

    • Include appropriate controls, such as a "no enzyme" control (blank) and a "no substrate" control.

    • Add the this compound working solution to the wells.

    • If screening for inhibitors, add the compounds at this stage and pre-incubate with the enzyme before initiating the reaction.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP working solution to each well.

    • Mix the contents of the wells gently (e.g., by orbital shaking).

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity).

    • Add the detection reagent according to the manufacturer's instructions for the specific assay kit being used (e.g., ADP-Glo™ Reagent, followed by Kinase Detection Reagent).

    • Incubate as required for the detection reaction to proceed.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using an appropriate plate reader.

    • Subtract the background signal (from the "no enzyme" control) from all other readings.

    • Calculate the kinase activity, which is proportional to the signal generated. For inhibitor screening, calculate the percent inhibition relative to a "no inhibitor" control.

Conclusion

This document provides essential information and protocols for researchers utilizing this compound in AKT kinase assays. By following the recommended starting concentrations and the detailed experimental workflow, scientists can achieve reliable and reproducible measurements of AKT activity. The provided diagrams of the AKT signaling pathway and the assay workflow serve as valuable visual aids to complement the written procedures. For optimal results, it is always recommended to empirically determine the ideal concentrations of enzyme, substrate, and ATP for your specific experimental conditions.

References

Proper solubility and storage conditions for AKTide-2T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKTide-2T is a synthetic peptide that serves as a highly specific substrate for Akt (also known as Protein Kinase B or PKB), a serine/threonine-specific protein kinase that plays a critical role in key cellular processes such as glucose metabolism, apoptosis, cell proliferation, and angiogenesis. The amino acid sequence of this compound, ARKRERTYSFGHHA, is optimized for phosphorylation by Akt, making it an invaluable tool for the in vitro characterization of Akt kinase activity and for the screening of Akt inhibitors. This document provides detailed guidelines for the proper handling, storage, and use of this compound in experimental settings.

Product Specifications

PropertyValueSource
Amino Acid Sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala[1]
Molecular Weight 1715.89 g/mol [2]
CAS Number 324029-01-8[2]
Purity ≥95% by HPLC[3]
Form Off-white solid, supplied as a trifluoroacetate salt[3]

Solubility and Storage

Proper solubility and storage are critical for maintaining the stability and activity of this compound.

Solubility Data
SolventConcentrationSource
Water1 mg/mL[2][4]
DMSO5 mg/mL[3]
Storage Conditions
FormStorage TemperatureStabilitySpecial InstructionsSource
Lyophilized Powder -20°CStore desiccated.[2][3]
Reconstituted Solution -20°CStock solutions are stable for up to 3 months.Aliquot to avoid repeated freeze-thaw cycles.[3]

Signaling Pathway

This compound is a substrate for Akt, a central node in the PI3K/Akt signaling pathway. This pathway is activated by growth factors and other extracellular signals, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including this compound in an in vitro setting, to regulate diverse cellular functions.

AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) AKTide2T This compound (in vitro substrate) Akt->AKTide2T Phosphorylates Downstream Downstream Cellular Responses (Proliferation, Survival, etc.) Akt->Downstream Phosphorylates Kinase_Assay_Workflow Start Start Prep_Mix Prepare Kinase Reaction Mixture (Buffer, ATP, this compound) Start->Prep_Mix Add_Enzyme Add Purified Akt Enzyme Prep_Mix->Add_Enzyme Incubate Incubate at 25°C (5-15 min) Add_Enzyme->Incubate Stop_Reaction Terminate Reaction with Stop Solution Incubate->Stop_Reaction Spot Spot on P81 Phosphocellulose Paper Stop_Reaction->Spot Wash Wash with Phosphoric Acid Spot->Wash Quantify Quantify with Scintillation Counter Wash->Quantify End End Quantify->End

References

Application Notes and Protocols for an AKTide-2T-Based Akt Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for setting up and performing an in vitro Akt activity assay using the synthetic peptide substrate, AKTide-2T. The protocols herein are designed to offer robust and reproducible methods for measuring the kinase activity of Akt (also known as Protein Kinase B), a critical regulator of cell survival, proliferation, and metabolism.

Introduction

The serine/threonine kinase Akt is a central node in signal transduction pathways initiated by growth factors, cytokines, and other cellular stimuli.[1] Its activation is a multi-step process often involving the PI3K-mediated generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane.[2] This leads to the recruitment of Akt and its subsequent phosphorylation and activation by kinases such as PDK1 and mTORC2.[1][3] Dysregulation of the Akt signaling pathway is implicated in numerous diseases, including cancer and diabetes, making it a key target for drug discovery and development.[1]

The this compound peptide is an optimized substrate for Akt, mimicking its optimal phosphorylation sequence.[4][5] It serves as an excellent tool for in vitro kinase assays, enabling the direct measurement of Akt's catalytic activity. This document outlines two primary methodologies for an this compound based assay: a traditional radioactive method for high sensitivity and a non-radioactive, ELISA-based method for higher throughput and safety.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (inactive) PIP3->Akt recruits PDK1->Akt phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) pAkt Akt (active) Downstream Downstream Substrates pAkt->Downstream phosphorylates CellPro Cell Proliferation, Survival, Metabolism Downstream->CellPro PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Experimental Workflow

The general workflow for an this compound based Akt activity assay involves several key steps, from sample preparation to signal detection.

Experimental_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis and Protein Quantification start->lysis ip Immunoprecipitation of Akt lysis->ip kinase_reaction In Vitro Kinase Reaction with this compound and ATP ip->kinase_reaction detection Detection of Phosphorylated This compound kinase_reaction->detection radioactive Radioactive: Phosphocellulose paper binding and Scintillation Counting detection->radioactive Method 1 elisa Non-Radioactive (ELISA): Phospho-specific antibody binding and Colorimetric/Fluorometric Reading detection->elisa Method 2 analysis Data Analysis radioactive->analysis elisa->analysis end End: Determination of Akt Kinase Activity analysis->end

Caption: General experimental workflow for an Akt activity assay.

Data Presentation

Quantitative data from an this compound based assay can be summarized for clear comparison. The following table provides an example of expected values and experimental results.

ParameterValueReference
Substrate Characteristics
This compound SequenceARKRERTYSFGHHA[6]
Molecular Weight1715.87 g/mol [6]
Km for Akt3.9 µM[7]
Ki (competitive inhibitor of histone H2B phosphorylation)12 µM[7]
Example Experimental Data
Condition Akt Activity (pmol/min/µg)
Untreated Control Cells5.2 ± 0.8
Growth Factor Stimulated Cells (15 min)25.8 ± 2.1
Growth Factor + Akt Inhibitor (1 µM)6.1 ± 1.0
Recombinant Active Akt1 (10 ng)189 nmol/min/mg[8]

Experimental Protocols

Protocol 1: Radioactive Kinase Assay

This protocol is adapted from methods utilizing [γ-³²P]ATP to measure the incorporation of phosphate into this compound.[7]

A. Materials and Reagents

  • Cells or tissues of interest

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein A/G agarose beads

  • Anti-Akt antibody

  • Kinase Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)[7]

  • This compound peptide

  • ATP solution (10 mM)

  • [γ-³²P]ATP

  • Stop Solution (8 N HCl, 1 mM ATP)[7]

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter and fluid

B. Procedure

  • Cell Lysate Preparation:

    • Culture and treat cells as required.

    • Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Immunoprecipitation of Akt:

    • Incubate 200-500 µg of cell lysate with an anti-Akt antibody for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours.

    • Wash the beads three times with Cell Lysis Buffer and twice with Kinase Assay Buffer.

  • Kinase Reaction:

    • Prepare the reaction mixture in the Kinase Assay Buffer containing 50 µM this compound and 100 µM ATP, including 3 µCi of [γ-³²P]ATP per reaction.[7]

    • Initiate the reaction by adding the reaction mixture to the immunoprecipitated Akt beads.

    • Incubate at 25-30°C for 5-15 minutes.[7]

  • Stopping the Reaction and Detection:

    • Terminate the reaction by adding the Stop Solution.[7]

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper four times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]

    • Quantify the incorporated radioactivity by scintillation counting.

Protocol 2: Non-Radioactive ELISA-Based Kinase Assay

This protocol provides a safer and higher-throughput alternative to the radioactive assay, utilizing a phosphospecific antibody to detect phosphorylated this compound.

A. Materials and Reagents

  • Cells or tissues of interest

  • Cell Lysis Buffer (as in Protocol 1)

  • Protein A/G agarose beads

  • Anti-Akt antibody

  • Kinase Assay Buffer (as in Protocol 1)

  • This compound peptide

  • ATP solution (10 mM)

  • ELISA plate pre-coated with a capture antibody for this compound (or coat a plate with streptavidin if using biotinylated this compound)

  • Phospho-AKTide-2T specific antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

B. Procedure

  • Cell Lysate Preparation and Immunoprecipitation:

    • Follow steps 1 and 2 from Protocol 1.

  • Kinase Reaction:

    • Prepare the reaction mixture in the Kinase Assay Buffer containing 50 µM this compound and 100 µM ATP.

    • Initiate the reaction by adding the reaction mixture to the immunoprecipitated Akt beads.

    • Incubate at 30°C for 30-60 minutes.

  • ELISA-Based Detection:

    • Transfer the reaction mixture to the wells of the pre-coated ELISA plate.

    • Incubate for 1-2 hours at room temperature to allow the substrate to bind.

    • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the phospho-AKTide-2T specific antibody and incubate for 1 hour.

    • Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 30 minutes.

    • Wash the wells and add the TMB substrate.

    • Stop the reaction with Stop Solution and measure the absorbance at 450 nm.

Conclusion

The this compound based assay is a powerful tool for the specific and sensitive measurement of Akt kinase activity. The choice between the radioactive and non-radioactive protocols will depend on the specific needs of the researcher, considering factors such as required sensitivity, available equipment, and safety regulations. Both methods, when performed with care, can provide valuable insights into the regulation of the Akt signaling pathway in various physiological and pathological contexts.

References

Application Notes and Protocols for Optimal AKTide-2T Kinase Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing an optimal in vitro kinase reaction using the AKTide-2T peptide substrate. The protocols and buffer compositions detailed below are designed to ensure robust and reproducible results for researchers studying AKT kinase activity, screening for inhibitors, or investigating downstream signaling events.

Introduction to AKT Kinase and this compound

AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, and angiogenesis.[1][2][3][4] The AKT signaling pathway is a critical regulator of cell survival and growth.[1][3] Dysregulation of the AKT pathway is implicated in numerous diseases, including cancer and type 2 diabetes, making it a key target for drug development.[1][4]

This compound is a synthetic peptide that serves as an optimal substrate for assaying AKT kinase activity in vitro.[5][6] It mimics the optimal phosphorylation sequence recognized by AKT.[6] The peptide undergoes phosphorylation at a serine residue, and its use allows for the specific and sensitive measurement of AKT catalytic activity.[5]

Optimal Buffer Composition

The composition of the kinase reaction buffer is critical for optimal enzyme activity. The following table summarizes recommended buffer components and their concentration ranges, compiled from various sources. The final choice of buffer composition may require empirical optimization depending on the specific AKT isoform and experimental conditions.

ComponentRecommended ConcentrationKey Functions
Buffer 20-50 mMMaintains a stable pH for the reaction. Common choices include HEPES (pH 7.4), Tris-HCl (pH 7.5), or MOPS (pH 7.2).[5][7][8]
Magnesium Chloride (MgCl₂) 5-25 mMEssential cofactor for kinase activity.[9][10][11] It forms a complex with ATP, which is the true substrate for the kinase.[9] Excess Mg²⁺ can further enhance kinase activity.[9][10]
ATP 10-200 µMPhosphate donor for the phosphorylation reaction.[12] The concentration should be near the Kₘ for ATP for the specific AKT isoform if determining inhibitor potency, or at physiological concentrations for cellular relevance.[13]
Dithiothreitol (DTT) 0.25-10 mMA reducing agent that prevents the oxidation of cysteine residues in the kinase, thereby maintaining its catalytic activity.[14][15][16][17]
EGTA/EDTA 0.5-5 mMChelating agents that can help to control the concentration of divalent cations. EGTA has a higher affinity for calcium ions.[5][18]
Beta-glycerophosphate 5-12.5 mMA phosphatase inhibitor to prevent dephosphorylation of the substrate by contaminating phosphatases.[8][18]
Sodium Orthovanadate (Na₃VO₄) 0.1-1 mMA general tyrosine phosphatase inhibitor that can also inhibit some serine/threonine phosphatases.[8][19]
Bovine Serum Albumin (BSA) 0.1 mg/mLA carrier protein that can help to stabilize the enzyme and prevent its non-specific adsorption to reaction tubes.[7]
This compound 50 µMThe peptide substrate for AKT kinase.[5] The Kₘ value for this compound is reported to be 3.9 µM.[5]

Experimental Protocols

This section provides a generalized protocol for an in vitro this compound kinase assay. The specific details may need to be adjusted based on the detection method (e.g., radiometric, fluorescence, or luminescence-based).

Preparation of Reagents
  • 10X Kinase Buffer: Prepare a 10X stock solution of the desired kinase buffer. A recommended formulation is 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM β-glycerophosphate, and 1 mM Na₃VO₄.[8][19] Store at -20°C.

  • 10X DTT: Prepare a 10X stock solution of DTT (e.g., 20 mM).[8] Store at -20°C in aliquots.

  • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water.[19] Adjust the pH to 7.0-7.5 with NaOH. Store at -20°C in aliquots.

  • This compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.

  • Active AKT Enzyme: Use a purified, active preparation of AKT kinase. The optimal concentration of the enzyme should be determined empirically.

Kinase Reaction Setup
  • Prepare 1X Kinase Reaction Buffer: On the day of the experiment, thaw the 10X Kinase Buffer and 10X DTT stock solutions. Prepare the required volume of 1X Kinase Reaction Buffer by diluting the 10X stock and adding DTT to the final desired concentration. Keep on ice.

  • Prepare Substrate/ATP Mixture: Prepare a 2X mixture of this compound and ATP in the 1X Kinase Reaction Buffer. For a final concentration of 50 µM this compound and 100 µM ATP, the 2X mixture would contain 100 µM this compound and 200 µM ATP.

  • Enzyme Preparation: Dilute the active AKT enzyme to a 2X working concentration in the 1X Kinase Reaction Buffer. The final concentration of the enzyme in the reaction will need to be optimized.

  • Reaction Assembly:

    • In a microcentrifuge tube or a well of a microplate, add equal volumes of the 2X enzyme solution and the 2X Substrate/ATP mixture. For example, add 25 µL of the 2X enzyme solution to 25 µL of the 2X Substrate/ATP mixture for a final reaction volume of 50 µL.

    • For negative controls, substitute the enzyme solution with 1X Kinase Reaction Buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined amount of time (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

Reaction Termination and Detection

The method for terminating the reaction and detecting the phosphorylated product will depend on the assay format.

  • Radiometric Assay:

    • Use [γ-³²P]ATP in the reaction mixture.

    • Terminate the reaction by adding a stop solution, such as 8 M Guanidine Hydrochloride or by spotting the reaction mixture onto P81 phosphocellulose paper.[5][20]

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

    • Quantify the incorporated radioactivity using a scintillation counter.[5]

  • Luminescence-Based ADP Detection:

    • Terminate the kinase reaction.

    • Add a reagent that converts the ADP produced to ATP.

    • Add a luciferase/luciferin mixture to generate a luminescent signal that is proportional to the amount of ATP present (and thus the amount of ADP produced).[7]

  • Antibody-Based Detection (e.g., Western Blot or ELISA):

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a phospho-specific antibody that recognizes the phosphorylated this compound.

    • Detect the signal using a standard Western blotting detection method.

Signaling Pathway and Experimental Workflow Diagrams

AKT Signaling Pathway

The following diagram illustrates the canonical AKT signaling pathway, from receptor activation to downstream cellular responses.

AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation, Metabolism Downstream->Response Regulates

Caption: The AKT Signaling Pathway.

Experimental Workflow for this compound Kinase Assay

This diagram outlines the key steps in performing an in vitro kinase assay with this compound.

Kinase_Assay_Workflow Start Start ReagentPrep 1. Prepare Reagents (Buffer, ATP, this compound, Enzyme) Start->ReagentPrep ReactionSetup 2. Set Up Kinase Reaction (Enzyme + Substrate/ATP) ReagentPrep->ReactionSetup Incubation 3. Incubate at 30°C ReactionSetup->Incubation Termination 4. Terminate Reaction Incubation->Termination Detection 5. Detect Phosphorylation Termination->Detection DataAnalysis 6. Analyze Data Detection->DataAnalysis End End DataAnalysis->End

References

Application Note: A Robust Method for Detecting AKTide-2T Phosphorylation using P81 Phosphocellulose Paper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal regulator in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the AKT signaling pathway is frequently implicated in the progression of various diseases, most notably cancer, making it a critical target for therapeutic intervention.[1][3] The activation of AKT is a multi-step process, often initiated by growth factors or cytokines, leading to its recruitment to the plasma membrane and subsequent phosphorylation at key residues, Threonine 308 (T308) and Serine 473 (S473), resulting in its full enzymatic activity.[2][3]

A reliable method for quantifying AKT kinase activity is essential for both basic research and drug discovery. The radiometric kinase assay utilizing [γ-³²P]ATP or [γ-³³P]ATP and P81 phosphocellulose paper remains a gold standard due to its direct measurement of catalytic activity, high sensitivity, and reproducibility.[4] This application note provides a detailed protocol for measuring the phosphorylation of a specific AKT substrate, AKTide-2T, using the P81 phosphocellulose paper binding assay. This compound is a synthetic peptide that mimics the optimal phosphorylation sequence for AKT, making it an excellent in vitro substrate.[5][6] Its sequence, ARKRERTYSFGHHA, contains basic residues that facilitate strong binding to the negatively charged phosphocellulose paper, allowing for the separation of the phosphorylated peptide from unreacted radiolabeled ATP.

This document offers a comprehensive guide, including the underlying signaling pathway, a step-by-step experimental workflow, and a structured format for data presentation, to enable researchers to accurately assess AKT kinase activity.

Signaling Pathway and Experimental Principle

The activation of AKT is a key event downstream of phosphoinositide 3-kinase (PI3K). Upon stimulation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and its upstream kinase, PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2.[1][2] Once active, AKT phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.

AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT_inactive Inactive AKT PIP3->AKT_inactive Recruits to membrane PDK1->AKT_inactive Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT_inactive Phosphorylates S473 AKT_active Active AKT (p-T308, p-S473) AKT_inactive->AKT_active AKTide_2T This compound AKT_active->AKTide_2T Phosphorylates Downstream Downstream Cellular Responses (Growth, Survival, etc.) AKT_active->Downstream Regulates pAKTide_2T Phospho-AKTide-2T AKTide_2T->pAKTide_2T

Caption: The PI3K/AKT signaling pathway leading to the phosphorylation of this compound.

The experimental workflow for detecting this compound phosphorylation is based on the principle of separating the radiolabeled, phosphorylated peptide from the free, radiolabeled ATP. The positively charged this compound peptide binds to the negatively charged P81 phosphocellulose paper. In contrast, the negatively charged [γ-³²P]ATP or [γ-³³P]ATP is washed away. The amount of radioactivity remaining on the paper is directly proportional to the kinase activity.

Experimental_Workflow Start Start: Prepare Kinase Reaction Mixture Reaction Kinase Reaction: Incubate Active AKT, This compound, and [γ-³²P]ATP Start->Reaction Spotting Spot Reaction Mixture onto P81 Paper Reaction->Spotting Washing Wash P81 Paper with Phosphoric Acid to Remove Free [γ-³²P]ATP Spotting->Washing Drying Air Dry the P81 Paper Washing->Drying Counting Quantify Radioactivity (Scintillation Counting) Drying->Counting Analysis Data Analysis: Calculate Kinase Activity Counting->Analysis

Caption: Experimental workflow for the P81 phosphocellulose paper-based AKT kinase assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for AKT kinase assays.[4][7][8]

A. Reagent Preparation

  • Kinase Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA. Store at 4°C.

  • Kinase Dilution Buffer (1X): Dilute 5X Kinase Buffer to 1X with a 5% glycerol solution. Add DTT to a final concentration of 1 mM just before use.

  • ATP Stock Solution (10 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.

  • This compound Substrate Stock Solution (1 mg/mL): Reconstitute lyophilized this compound (Sequence: ARKRERTYSFGHHA) in sterile water to a final concentration of 1 mg/mL. Aliquot and store at -20°C.

  • Active AKT1 Enzyme: Dilute the active AKT1 enzyme to the desired concentration in 1X Kinase Dilution Buffer just before use. The optimal concentration should be determined empirically.

  • [γ-³²P]ATP or [γ-³³P]ATP: Specific activity of ~3000 Ci/mmol.

  • Wash Buffer (1% Phosphoric Acid): Dilute concentrated phosphoric acid in deionized water. Prepare a large volume and store at 4°C.

  • Stop Solution (Optional, for manual termination): 75 mM Phosphoric Acid or 10 µl of 0.5 M EDTA.

B. Kinase Reaction

  • Prepare a master mix for the number of reactions to be performed. For a single 25 µL reaction, combine the following in a pre-chilled microcentrifuge tube on ice:

    • 5 µL of 5X Kinase Buffer

    • 5 µL of 1 mg/mL this compound substrate solution

    • X µL of diluted active AKT1 enzyme

    • X µL of inhibitor or vehicle control

    • Sterile water to a final volume of 20 µL

  • Set up a blank control reaction by replacing the substrate solution with an equal volume of sterile water.[4]

  • Initiate the kinase reaction by adding 5 µL of the ATP/radiolabel mix (a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP to achieve the desired final ATP concentration and specific activity). A final ATP concentration of 100-200 µM is common.

  • Incubate the reaction mixture at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

C. Spotting and Washing

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto a pre-labeled 2 cm x 2 cm square of P81 phosphocellulose paper.[4][7]

  • Allow the spots to air dry completely (approximately 15-20 minutes).

  • Transfer the P81 papers to a beaker containing at least 10 mL of 1% phosphoric acid per paper.

  • Wash the papers three to four times with the 1% phosphoric acid solution for 10 minutes each with gentle stirring.[4][8] This step is crucial for removing the unreacted radiolabeled ATP.

  • Perform a final wash with acetone for 5 minutes to aid in drying.

  • Allow the P81 papers to air dry completely.

D. Quantification and Data Analysis

  • Place the dried P81 paper squares into scintillation vials.

  • Add an appropriate volume of scintillation cocktail to each vial.

  • Quantify the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate Kinase Specific Activity:

    • Subtract the CPM of the blank control from the CPM of each experimental sample to obtain the corrected CPM.

    • Determine the specific activity of the [γ-³²P]ATP or [γ-³³P]ATP (in CPM/pmol). This is done by spotting a known amount of the ATP mix directly onto a P81 paper and counting it.

    • Calculate the specific activity of the AKT kinase using the following formula:

      Specific Activity (pmol/min/µg) = (Corrected CPM) / (Specific Activity of ATP (CPM/pmol) * Incubation Time (min) * Amount of Enzyme (µg))

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Example Data for AKT1 Kinase Activity with and without Inhibitor

ConditionReplicate 1 (Corrected CPM)Replicate 2 (Corrected CPM)Replicate 3 (Corrected CPM)Mean Corrected CPMStandard DeviationSpecific Activity (pmol/min/µg)% Inhibition
No Enzyme Control150165158157.77.50-
Active AKT1 (Vehicle)25,48026,12025,85025,816.7320.2129.10%
Active AKT1 + Inhibitor X (10 µM)8,9709,2108,8509,010183.845.165.2%

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific experimental conditions.

Conclusion

The P81 phosphocellulose paper-based radiometric assay is a robust and sensitive method for quantifying the activity of AKT kinase using the specific substrate this compound. The detailed protocol and data presentation format provided in this application note offer a comprehensive guide for researchers in academic and industrial settings. This assay is particularly valuable for screening potential AKT inhibitors and for studying the regulation of AKT activity in various biological contexts. The direct measurement of substrate phosphorylation provides a reliable and quantitative readout, making it a cornerstone technique in the study of AKT signaling.

References

Application Notes and Protocols for Non-Radioactive Measurement of AKTide-2T Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common non-radioactive methods used to measure the phosphorylation of AKTide-2T, a well-characterized substrate for AKT (also known as Protein Kinase B).[1][2] These assays are crucial for studying AKT kinase activity, screening for inhibitors, and characterizing their mechanism of action in a high-throughput format. The methods detailed below—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence Polarization (FP)—offer safe and robust alternatives to traditional radiolabeling assays.

Introduction to AKT Kinase

AKT, a serine/threonine kinase, is a central node in signaling pathways that regulate critical cellular processes, including cell survival, growth, proliferation, and metabolism.[3] It is activated downstream of PI3-kinase (PI3K) and is a major target for cancer drug discovery.[3][4] Measuring the phosphorylation of a specific substrate like this compound allows for the direct quantification of AKT's enzymatic activity.

Signaling Pathway: PI3K/AKT Activation

The diagram below illustrates the canonical PI3K/AKT signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then generates PIP3. PIP3 recruits both AKT and its upstream activator PDK1 to the plasma membrane, leading to AKT phosphorylation at Threonine 308 by PDK1 and Serine 473 by mTORC2, resulting in full activation.[3] Activated AKT then phosphorylates a multitude of downstream substrates, including synthetic peptides like this compound in an in vitro setting.

AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT_inactive Inactive AKT PIP3->AKT_inactive Recruits PDK1->AKT_inactive P (Thr308) mTORC2 mTORC2 mTORC2->AKT_inactive P (Ser473) AKT_active Active AKT AKT_inactive->AKT_active Activation Substrate This compound AKT_active->Substrate Phosphorylates pSubstrate Phospho-AKTide-2T

Caption: The PI3K/AKT signaling cascade leading to substrate phosphorylation.

Method 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Application Note

TR-FRET assays, such as HTRF® KinEASE™ and LanthaScreen™, are homogeneous (no-wash) assays well-suited for high-throughput screening (HTS).[5][6] The principle relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium cryptate or Terbium) to an acceptor fluorophore (e.g., XL665 or fluorescein) when they are in close proximity.

In the context of an this compound assay, a biotinylated version of the peptide is used as the substrate. Upon phosphorylation by AKT, a phospho-specific antibody labeled with a donor fluorophore (Europium cryptate) binds to the phosphorylated peptide. A streptavidin molecule labeled with an acceptor fluorophore (XL665) binds to the biotin tag.[7][8] This brings the donor and acceptor into proximity, generating a FRET signal that is directly proportional to the amount of phosphorylated this compound.[8]

Experimental Workflow: HTRF KinEASE-STK Assay

TR_FRET_Workflow prep 1. Reagent Preparation - Dilute Kinase, ATP, Biotin-Substrate - Prepare Detection Mix (Ab-Cryptate + SA-XL665) reaction 2. Kinase Reaction - Add Kinase, Biotin-Substrate, ATP, and Test Compound to well - Incubate at RT (e.g., 60 min) prep->reaction detection 3. Signal Detection - Add Detection Mix containing EDTA to stop reaction - Incubate at RT (e.g., 60 min) reaction->detection read 4. Read Plate - Excite at 320 nm - Measure emission at 620 nm (donor) and 665 nm (acceptor) detection->read analyze 5. Data Analysis - Calculate HTRF Ratio (665nm / 620nm) * 10,000 - Plot ratio vs. compound concentration to determine IC50 read->analyze

Caption: Workflow for a typical TR-FRET kinase assay.

Protocol: HTRF KinEASE-STK S1 Assay

This protocol is adapted from the HTRF KinEASE-STK S1 kit and is suitable for a 384-well plate format (20 µL final volume).[7]

1. Reagent Preparation:

  • Kinase Buffer: Prepare 1X enzymatic buffer supplemented with necessary cofactors (e.g., MgCl₂, DTT).[8]

  • AKT Kinase Solution: Dilute active AKT kinase in Kinase Buffer to the desired concentration (determined empirically, e.g., 0.1-10 ng/well).[7]

  • Substrate/ATP Mix: Prepare a mix containing Biotin-AKTide-2T and ATP in Kinase Buffer. Final concentrations in the well are typically around the Kₘ for each (e.g., 1 µM substrate, 10-100 µM ATP).[7][9]

  • Test Compounds: Serially dilute compounds in Kinase Buffer.

  • Detection Reagent Mix: Dilute the Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665 in the provided detection buffer containing EDTA.[5]

2. Kinase Reaction (10 µL):

  • Add 4 µL of test compound or vehicle control.[7]

  • Add 2 µL of Biotin-AKTide-2T substrate.[7]

  • Add 2 µL of AKT kinase solution.

  • Initiate the reaction by adding 2 µL of ATP.[7]

  • Seal the plate and incubate at room temperature for 30-60 minutes.

3. Detection (20 µL final volume):

  • Add 10 µL of the premixed detection reagents to each well.[8] The EDTA in the buffer will stop the kinase reaction.[5]

  • Seal the plate, and incubate for 60 minutes at room temperature.[7]

4. Data Acquisition:

  • Remove the plate seal.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor) following excitation at ~320 nm.[9]

5. Data Analysis:

  • Calculate the emission ratio: (Signal 665 nm / Signal 620 nm) x 10,000.[9]

  • Plot the ratio against inhibitor concentration and fit to a sigmoidal dose-response curve to determine IC₅₀ values.

ParameterTypical ValueReference
Assay FormatHomogeneous, TR-FRET[5]
SubstrateBiotin-STK Substrate[7]
DetectionEu-Cryptate Ab, SA-XL665[5][10]
ThroughputHigh (384/1536-well)[10]
DMSO ToleranceHigh (up to 5%)[9][10]

Method 2: ELISA-Based Assay

Application Note

The ELISA-based method is a robust, non-radioactive technique for quantifying kinase activity. This solid-phase assay relies on an antibody that specifically recognizes the phosphorylated form of the substrate. The general principle involves immobilizing the this compound substrate on a microplate. The kinase reaction is then carried out in the wells. After the reaction, the amount of phosphorylated substrate is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate like TMB.[11] The resulting color intensity is proportional to the level of substrate phosphorylation.

Protocol: Colorimetric AKT Kinase Activity Assay

This protocol is based on commercially available ELISA kits.[11]

1. Reagent Preparation:

  • Substrate Plate: Use a microtiter plate pre-coated with an AKT substrate peptide (e.g., this compound).

  • Kinase Reaction Buffer: Prepare a buffer containing 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% BRIJ-35.[12]

  • ATP Solution: Prepare a 500 µM ATP solution in Kinase Reaction Buffer.

  • AKT Enzyme/Inhibitor Solution: Prepare solutions of active AKT and test inhibitors in Kinase Reaction Buffer.

  • Phospho-Specific Antibody: Dilute the primary antibody that recognizes phosphorylated this compound in blocking buffer.

  • HRP-Conjugated Secondary Antibody: Dilute the secondary antibody in blocking buffer.

  • Wash Buffer: Typically 1X PBS with 0.05% Tween-20.

  • Stop Solution: 0.5 - 2 N H₂SO₄ or HCl.

2. Kinase Reaction:

  • To each well of the substrate-coated plate, add 30 µL of the diluted AKT enzyme solution (with or without inhibitor).

  • Initiate the reaction by adding 10 µL of 500 µM ATP solution.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction by emptying the wells and washing 3-4 times with Wash Buffer.

3. Detection:

  • Add 50 µL of the diluted phospho-specific primary antibody to each well.

  • Incubate for 60 minutes at room temperature.

  • Wash the plate 3-4 times with Wash Buffer.

  • Add 50 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate 3-4 times with Wash Buffer.

4. Data Acquisition:

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.[11]

  • Add 50 µL of Stop Solution to each well.[11]

  • Read the absorbance at 450 nm on a microplate reader.[11]

5. Data Analysis:

  • Subtract the background absorbance (wells with no kinase) from all other readings.

  • Plot the absorbance against inhibitor concentration to determine IC₅₀ values.

ParameterTypical ValueReference
Assay FormatHeterogeneous, ELISA
Assay Range0.39-25 U/mL[4]
Sensitivity0.2 U/mL[4]
Sample TypePurified Protein, Cell Lysates[4]
Time-to-Result< 4.5 hours

Method 3: Fluorescence Polarization (FP) Assay

Application Note

Fluorescence Polarization (FP) is a homogeneous assay that measures changes in the apparent molecular size of a fluorescently labeled molecule.[13] In a kinase assay, a small, fluorescently labeled peptide substrate (like fluorescein-AKTide-2T) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[14]

The IMAP® (Immobilized Metal Affinity-based Phosphorescence) version of this assay uses a fluoresceinated peptide substrate. When the kinase phosphorylates the substrate, the resulting phosphopeptide binds to nanoparticles derivatized with trivalent metal cations.[15] This binding event creates a much larger molecular complex that tumbles slowly, leading to a significant increase in the fluorescence polarization signal.[15][16] The magnitude of this change is proportional to the extent of phosphorylation. A key advantage is that this method does not require a specific antibody.[15]

Comparison of Non-Radioactive Assay Principles

Assay_Comparison Detection Principles for Peptide Phosphorylation cluster_reaction Common Step: Kinase Reaction cluster_trfret TR-FRET Detection cluster_elisa ELISA Detection cluster_fp FP (IMAP) Detection Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate + Substrate + ATP TRFRET_Complex [Ab-Donor] : [pSubstrate-Biotin] : [SA-Acceptor] pSubstrate->TRFRET_Complex Biotinylated ELISA_Bind pSubstrate binds to Plate pSubstrate->ELISA_Bind FP_Bind Fluorescein-pSubstrate binds to Nanoparticle pSubstrate->FP_Bind Fluoresceinated TRFRET_Signal High FRET Signal TRFRET_Complex->TRFRET_Signal Proximity-Induced ELISA_Ab Add Primary Ab + HRP-Secondary Ab ELISA_Bind->ELISA_Ab ELISA_Signal High Absorbance Signal ELISA_Ab->ELISA_Signal Colorimetric FP_Signal High Polarization Signal FP_Bind->FP_Signal Slow Tumbling

Caption: Comparison of detection principles for three non-radioactive kinase assays.

Protocol: IMAP Fluorescence Polarization Assay

This is a generalized protocol for an FP-based kinase assay.[15]

1. Reagent Preparation:

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA.[12]

  • Substrate/ATP Mix: Prepare a solution containing fluorescein-labeled this compound (e.g., 200 nM) and ATP (at Kₘ concentration) in Kinase Reaction Buffer.[12]

  • AKT Enzyme/Inhibitor Solution: Prepare dilutions of active AKT and test compounds in Kinase Reaction Buffer.

  • Stop/Binding Solution: Prepare the IMAP binding solution containing the trivalent metal-coated nanoparticles, diluted according to the manufacturer's instructions.

2. Kinase Reaction (10 µL):

  • Add 5 µL of the AKT enzyme solution (with or without inhibitor) to the wells of a low-volume 384-well plate (black).

  • Initiate the reaction by adding 5 µL of the Substrate/ATP mix.

  • Cover the plate and incubate for 60 minutes at room temperature.[12]

3. Binding and Detection:

  • Stop the reaction by adding 10 µL of the IMAP Stop/Binding solution.

  • Cover the plate and incubate for 30-60 minutes at room temperature to allow for binding.[12]

4. Data Acquisition:

  • Read the plate on an FP-capable microplate reader, using appropriate excitation and emission filters for fluorescein (e.g., Ex: 485 nm, Em: 535 nm). The reader will measure fluorescence intensity parallel and perpendicular to the polarized excitation light.

5. Data Analysis:

  • The instrument software calculates the fluorescence polarization (FP) value, typically in millipolarization units (mP).

  • Plot the mP value against inhibitor concentration to determine IC₅₀ values.

ParameterTypical ValueReference
Assay FormatHomogeneous, FP[15]
Z'-factor> 0.7[15]
DetectionMetal-nanoparticle binding[15]
Key AdvantageAntibody-free detection[15]
ThroughputHigh (384/1536-well)[15]

Summary and Comparison of Methods

FeatureTR-FRET (e.g., HTRF)ELISAFluorescence Polarization (e.g., IMAP)
Principle Proximity-based energy transferAntibody capture and colorimetric detectionChange in molecular rotation speed
Format Homogeneous (no-wash)Heterogeneous (wash steps required)Homogeneous (no-wash)
Throughput Very HighMedium to HighVery High
Reagents Labeled Ab, Labeled SA, Biotin-SubstrateCoated Plate, Primary Ab, HRP-Secondary AbLabeled Substrate, Binding Reagent
Assay Window Good to ExcellentExcellentGood
Interference Potential from fluorescent compoundsLess prone to compound fluorescencePotential from fluorescent compounds
Cost Moderate to HighLow to ModerateModerate
Best For HTS, inhibitor profilingEndpoint assays, lower throughput labsHTS, antibody-free applications

References

Application of AKTide-2T in High-Throughput Screening for Akt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in signal transduction pathways that regulate cell proliferation, survival, and metabolism. Its aberrant activation is implicated in numerous human diseases, including cancer and diabetes. Consequently, Akt has emerged as a key therapeutic target for drug discovery. High-throughput screening (HTS) of large compound libraries is a primary strategy for identifying novel Akt inhibitors. A crucial component of a successful HTS campaign is a robust and reliable assay. AKTide-2T, a synthetic peptide substrate, offers an excellent tool for developing such assays due to its optimized sequence for Akt phosphorylation. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns to discover and characterize Akt inhibitors.

The Akt Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or insulin. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its pleckstrin homology (PH) domain. At the membrane, Akt is activated through phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1 and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, regulating diverse cellular processes.

Akt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Downstream Substrates Downstream Substrates Akt->Downstream Substrates Phosphorylates Cellular Responses Cell Survival, Growth, Proliferation Downstream Substrates->Cellular Responses Regulate

Figure 1: Simplified diagram of the PI3K/Akt signaling pathway.

Data Presentation: this compound and Akt Isoform Characteristics

Successful HTS assay development requires a thorough understanding of the enzyme and substrate kinetics. The following tables summarize key quantitative data for the three human Akt isoforms and the this compound substrate. Note that kinetic parameters can vary depending on the specific assay conditions and recombinant protein source.

Parameter Akt1 (PKBα) Akt2 (PKBβ) Akt3 (PKBγ) Reference
Molecular Weight ~62 kDa~56 kDa~62 kDa[1]
Specific Activity ~189 nmol/min/mgVariesVaries, reported to be ~15-fold more active than Akt1[2]
Km for ATP ~53-100 µMGenerally higher than Akt1Not widely reported[3]
Km for this compound Data not availableData not availableData not available
Assay Performance Metric Typical Value Interpretation for HTS Reference
Z'-factor 0.5 - 1.0Excellent assay[4]
0 - 0.5Marginal assay[4]
< 0Assay not suitable for HTS[4]
Signal-to-Background (S/B) Ratio > 5Desirable for robust hit identification

Experimental Protocols

Two common non-radioactive HTS assay formats suitable for use with this compound are the ADP-Glo™ Luminescent Kinase Assay and the Fluorescence Polarization (FP) Kinase Assay.

ADP-Glo™ Luminescent Kinase Assay Protocol

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to kinase activity.

Experimental Workflow:

ADP_Glo_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate reagent_prep Prepare Kinase Reaction Mix: - Akt Enzyme - this compound Substrate - ATP - Kinase Buffer add_reagents Dispense Kinase Reaction Mix and Compounds to 384-well plate reagent_prep->add_reagents compound_prep Prepare Test Compounds (and Controls) compound_prep->add_reagents incubate_kinase Incubate at 30°C (e.g., 60 minutes) add_reagents->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 minutes) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 minutes) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Methodology:

Materials:

  • Recombinant active Akt1, Akt2, or Akt3

  • This compound peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds and controls (e.g., a known Akt inhibitor like Staurosporine)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction mix containing the Akt enzyme and this compound substrate in kinase buffer. The optimal concentrations of enzyme and substrate should be determined empirically by titration to achieve a linear reaction rate and a robust signal window. A starting point could be 2-5 nM Akt and 10-50 µM this compound.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of Akt for ATP (e.g., 100 µM).

    • Prepare serial dilutions of test compounds and controls in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase/substrate mix to each well of a 384-well plate.

    • Add 50 nL of test compound or control solution.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the Akt activity.

Fluorescence Polarization (FP) Kinase Assay Protocol

This is a homogeneous assay that measures the change in polarization of a fluorescently labeled peptide substrate upon phosphorylation. In a common competitive format, a fluorescently labeled phosphorylated peptide (tracer) is bound to a phosphospecific antibody, resulting in a high FP signal. Unlabeled phosphorylated this compound produced by the kinase reaction competes with the tracer for antibody binding, leading to a decrease in the FP signal.

Experimental Workflow:

FP_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate reagent_prep Prepare Kinase Reaction Mix: - Akt Enzyme - this compound Substrate - ATP - Kinase Buffer add_reagents Dispense Kinase Reaction Mix and Compounds to 384-well plate reagent_prep->add_reagents compound_prep Prepare Test Compounds (and Controls) compound_prep->add_reagents detection_mix_prep Prepare Detection Mix: - Fluorescent Phospho-peptide Tracer - Phosphospecific Antibody - Stop Solution add_detection_mix Add Detection Mix detection_mix_prep->add_detection_mix incubate_kinase Incubate at 30°C (e.g., 60 minutes) add_reagents->incubate_kinase incubate_kinase->add_detection_mix incubate_detection Incubate at RT (e.g., 60 minutes) add_detection_mix->incubate_detection read_fp Read Fluorescence Polarization incubate_detection->read_fp

Figure 3: Workflow for a competitive Fluorescence Polarization Kinase Assay.

Detailed Methodology:

Materials:

  • Recombinant active Akt1, Akt2, or Akt3

  • This compound peptide substrate

  • ATP

  • Kinase reaction buffer

  • Fluorescently labeled phospho-peptide tracer (with a sequence similar to phosphorylated this compound)

  • Phosphospecific antibody that binds the phosphorylated tracer

  • Stop/Detection buffer

  • Test compounds and controls

  • Black, low-volume 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Prepare reagents for the kinase reaction as described in the ADP-Glo™ protocol.

    • Prepare a detection mix containing the fluorescent phospho-peptide tracer and the phosphospecific antibody in the stop/detection buffer. The optimal concentrations of tracer and antibody need to be determined by titration to achieve a stable and robust high FP signal.

  • Kinase Reaction:

    • Perform the kinase reaction in a 384-well plate as described for the ADP-Glo™ assay (e.g., a 5 µL final volume).

  • Detection:

    • After the kinase reaction incubation, add a fixed volume (e.g., 5 µL) of the detection mix to each well to stop the reaction and initiate the competitive binding.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader. A decrease in the FP signal indicates phosphorylation of this compound and, therefore, Akt activity.

HTS Data Analysis and Hit Identification

The primary goal of the HTS campaign is to identify compounds that inhibit Akt activity. This is achieved through a multi-step process.

Logical Relationship of HTS Funnel:

HTS_Funnel primary_screen Primary Screen (Single Concentration) hit_confirmation Hit Confirmation (Re-test) primary_screen->hit_confirmation dose_response Dose-Response (IC50) hit_confirmation->dose_response secondary_assays Secondary Assays (Selectivity, Mechanism of Action) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Figure 4: A typical high-throughput screening funnel for inhibitor discovery.

Data Analysis Steps:

  • Primary Screen: All compounds in the library are tested at a single, high concentration (e.g., 10 µM). The activity of each compound is typically expressed as a percentage of inhibition relative to the positive (no inhibitor) and negative (e.g., staurosporine) controls.

  • Hit Confirmation: Compounds that show inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the sample population) are selected as "primary hits" and are re-tested under the same conditions to confirm their activity and eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are then tested in a dose-response format (e.g., 10-point serial dilutions) to determine their potency (IC₅₀ value).

  • Secondary Assays: Promising compounds are further characterized in secondary assays to determine their selectivity against other kinases, their mechanism of action (e.g., ATP-competitive or allosteric), and their activity in cell-based models.

Conclusion

This compound is a valuable tool for the development of robust and reliable high-throughput screening assays for the discovery of Akt inhibitors. Both luminescent and fluorescence polarization-based assays utilizing this substrate can be readily adapted for HTS formats. Careful assay optimization, including the determination of optimal enzyme, substrate, and ATP concentrations, is crucial for achieving the high Z'-factor values required for a successful screening campaign. The protocols and guidelines presented in this document provide a solid foundation for researchers to implement this compound in their drug discovery efforts targeting the Akt signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting a high background signal in an AKTide-2T kinase assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background signal in AKTide-2T kinase assays.

Understanding the this compound Kinase Assay

The this compound peptide is a synthetic substrate designed to mimic the optimal phosphorylation sequence for the AKT/PKB serine/threonine kinase.[1][2][3] Kinase assays using this substrate typically measure the consumption of ATP or the generation of ADP to determine AKT activity.[4][5] Luminescence-based assays, which are common for high-throughput screening, often quantify the amount of ATP remaining after the kinase reaction.[6][7] A high background signal in such assays can obscure true results, reduce assay sensitivity, and lead to false interpretations.

Below is a simplified representation of the PI3K/AKT signaling pathway, which provides context for the kinase being assayed.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (inactive) PIP3->AKT Recruitment pAKT AKT (active) PDK1->pAKT Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->pAKT Phosphorylates Ser473 Downstream Downstream Targets (Cell Survival, Growth) pAKT->Downstream Phosphorylation

Caption: Simplified PI3K/AKT signaling pathway leading to AKT activation.

Troubleshooting Guide & FAQs

This section addresses common questions regarding high background signals in a question-and-answer format.

Q1: What are the most common causes of a high background signal in my luminescent kinase assay?

High background can stem from several sources, broadly categorized as reagent-based, protocol-based, or environment-based.

  • Reagent Contamination: The presence of contaminating ADP in the ATP stock is a primary cause, as it can be converted to ATP and generate a false signal.[6] Contaminated buffers or water can also introduce substances that interfere with the assay.[8]

  • Suboptimal Reagent Concentrations: Using excessively high concentrations of the kinase enzyme or detection reagents can lead to elevated background.[9][10] Similarly, a very high substrate concentration might contribute to non-specific phosphorylation or assay interference.

  • Protocol and Handling Issues: Inadequate mixing of reagents can cause variability and high signals in some wells.[11] The introduction of bubbles during reagent addition can scatter light and result in erroneous readings.[11]

  • Assay Plate Choice and Crosstalk: Using clear or black plates for luminescence assays is not recommended; white, opaque-walled plates are preferred as they maximize the light output signal.[11] However, even with white plates, signal from a very active well can bleed into adjacent wells, a phenomenon known as crosstalk, which artificially raises the background of neighboring wells.[11][12]

Troubleshooting_High_Background Start High Background Signal Detected CheckControls Review No-Enzyme & No-Substrate Controls Start->CheckControls ReagentIssue Potential Cause: Reagent Contamination or Concentration CheckControls->ReagentIssue High signal in no-enzyme control? ProtocolIssue Potential Cause: Protocol/Plate Issue CheckControls->ProtocolIssue High variability or edge effects? TitrateEnzyme Action: Titrate Enzyme & Substrate ReagentIssue->TitrateEnzyme UsePureATP Action: Use High-Purity ATP & Fresh Buffers ReagentIssue->UsePureATP OptimizeMixing Action: Ensure Thorough Mixing, Avoid Bubbles ProtocolIssue->OptimizeMixing CheckPlates Action: Use White, Opaque Plates. Check for Crosstalk ProtocolIssue->CheckPlates Resolved Background Reduced TitrateEnzyme->Resolved UsePureATP->Resolved OptimizeMixing->Resolved CheckPlates->Resolved

Caption: A logical workflow for troubleshooting high background signals.

Q2: How should I set up my controls to diagnose the source of the high background?

Proper controls are essential for pinpointing the problem. At a minimum, you should include:

  • No-Enzyme Control: Contains all reaction components (buffer, ATP, this compound) except the AKT enzyme. This control tells you the background signal from the reagents themselves. A high signal here points to ATP/ADP contamination or substrate-related issues.

  • No-Substrate Control: Contains all reaction components (buffer, ATP, enzyme) except the this compound substrate. This helps identify if the enzyme preparation has any autophosphorylation activity or contaminants that are consuming ATP.

  • Positive Control: A reaction with a known inhibitor of AKT to ensure the assay can detect a decrease in signal (for ADP-Glo™ type assays) or an increase in signal (for Kinase-Glo® type assays).[6]

  • Buffer/Blank Control: Contains only the assay buffer and detection reagents. This establishes the baseline reading of the instrument and plate.

Q3: My no-enzyme control has a very high signal. What should I do?

This strongly suggests an issue with your ATP stock. Commercial ATP can contain contaminating ADP, which will be detected by luminescence reagents that convert ADP to ATP (like ADP-Glo™).

  • Solution: Use a high-purity or "ultrapure" ATP source, which is often recommended for luminescence-based kinase assays.[6] You should also prepare buffers and reagent solutions with fresh, high-quality water to avoid contamination.[8]

Q4: How do I optimize my enzyme and substrate concentrations to improve the signal-to-background ratio?

Finding the optimal concentrations of enzyme and substrate is critical. The goal is to use the smallest amount of enzyme that gives a robust signal in the linear range of the reaction.[7]

  • Solution: Perform a matrix titration. First, with a fixed, non-limiting concentration of ATP and this compound, test a range of AKT enzyme concentrations over a set time course (e.g., 0, 15, 30, 60 minutes).[13] Identify an enzyme concentration and time point that results in approximately 10-20% substrate conversion and is in the linear portion of the activity curve.[6] Then, using this optimal enzyme concentration, titrate the this compound substrate to determine its apparent Km. Running the assay at or near the Km for the substrate often provides a good balance of activity and cost.

Data Interpretation & Optimization Tables

The following tables summarize troubleshooting steps and provide an example of data from an enzyme titration experiment.

Table 1: Troubleshooting Summary for High Background

Potential CauseRecommended ActionExpected Outcome
Contaminated ATP Use fresh, high-purity ATP.[6]Reduction in signal in "no-enzyme" control wells.
Excessive Enzyme Titrate the kinase to find the lowest concentration that provides a robust signal.[7]Lower background signal and improved signal-to-background ratio.
Assay Plate Crosstalk Use white, opaque plates. If necessary, leave empty wells between high-signal and low-signal samples.[11][12]Reduced signal in blank wells adjacent to positive controls.
Contaminated Buffers Prepare all buffers fresh using high-purity water and reagents.[8]Lower overall assay background and improved reproducibility.
Inadequate Mixing Mix plates gently on an orbital shaker after reagent addition.[11]Reduced well-to-well variability.
Bubbles in Wells Centrifuge plates briefly after reagent addition; be careful during pipetting.[11]More consistent and accurate readings from the luminometer.

Table 2: Example Data from an AKT Enzyme Titration (Note: Data is for illustrative purposes only. RLU = Relative Light Units. Assumes an ADP-Glo™ format where signal is proportional to enzyme activity.)

Final Enzyme Conc. (nM)Signal (RLU)Background (RLU)Signal-to-Background (S/B) Ratio
0 (No Enzyme)5,0005,0001.0
0.125,0005,0005.0
0.5110,0005,00022.0
1.0205,0005,00041.0
2.0350,0005,00070.0
5.0410,0005,00082.0
10.0425,0005,00085.0

From this illustrative data, a researcher might choose 1.0-2.0 nM as the optimal enzyme concentration, as it provides a strong signal-to-background ratio while still being on the linear portion of the titration curve, conserving the enzyme.

Detailed Experimental Protocols

Protocol 1: General Workflow for an this compound Luminescent Kinase Assay (ADP-Glo™ Example)

This protocol outlines the fundamental steps for performing the assay. Volumes and concentrations should be optimized for your specific enzyme and plate format (e.g., 384-well).

Assay_Workflow Step1 1. Add Assay Buffer & Test Compound/Vehicle (e.g., DMSO) Step2 2. Add AKT Kinase Enzyme Step1->Step2 Inc1 Incubate (e.g., 15 min at RT) to allow compound binding Step2->Inc1 Step3 3. Initiate Reaction: Add ATP + this compound Substrate Mix Inc1->Step3 Inc2 Incubate (e.g., 60 min at RT) for kinase reaction Step3->Inc2 Step4 4. Add ADP-Glo™ Reagent to deplete unused ATP Inc2->Step4 Inc3 Incubate (e.g., 40 min at RT) Step4->Inc3 Step5 5. Add Kinase Detection Reagent to convert ADP to ATP & generate light Inc3->Step5 Inc4 Incubate (e.g., 30 min at RT) Step5->Inc4 Step6 6. Read Luminescence on a Plate Reader Inc4->Step6

Caption: General experimental workflow for a luminescent kinase assay.

Methodology:

  • Reagent Preparation: Prepare all buffers and reagents. Dilute test compounds, AKT enzyme, ATP, and this compound substrate to their desired working concentrations in assay buffer.

  • Compound Addition: Add test compounds or vehicle (e.g., DMSO) to the wells of a white, opaque 384-well plate.

  • Enzyme Addition: Add the diluted AKT kinase to all wells except the "no-enzyme" controls. Mix gently and incubate for a short period (e.g., 15 minutes) to allow compounds to interact with the enzyme.[6]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and this compound substrate. Mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • First Detection Step: Add the ADP-Glo™ Reagent, which contains an adenylyl cyclase to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).[6]

  • Second Detection Step: Add the Kinase Detection Reagent, which converts the ADP generated by the AKT enzyme into ATP, which is then used by luciferase to produce a light signal. Incubate to allow the signal to stabilize (e.g., 30 minutes).[6]

  • Signal Quantitation: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the AKT kinase activity.

References

Optimizing the signal-to-noise ratio in an AKTide-2T assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in an AKTide-2T kinase assay.

Understanding the PI3K/Akt Signaling Pathway

The this compound peptide is a substrate for Akt (also known as Protein Kinase B or PKB), a crucial kinase in the PI3K/Akt signaling pathway. This pathway is integral to regulating cell survival, growth, and proliferation.[1][2] Understanding this context is vital for interpreting assay results.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK-3, Bad, Caspase-9) Akt->Downstream Phosphorylates Proliferation Cell Survival, Growth, Proliferation Downstream->Proliferation

Caption: The PI3K/Akt Signaling Pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic peptide designed as an optimal substrate for the Akt/PKB/Rac protein kinase.[3] It mimics the optimal phosphorylation sequence for Akt, making it an excellent substrate for in vitro kinase assays.[4] The peptide contains serine and threonine residues, but Akt specifically phosphorylates the serine site.[5]

Q2: What is the fundamental principle of the this compound assay?

A2: The assay measures the enzymatic activity of Akt by quantifying the phosphorylation of the this compound substrate. This is typically done in one of two ways:

  • Radioactive Assay: This "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to the this compound peptide.[6][7] The phosphorylated peptide is then separated from the unincorporated ATP and quantified using scintillation counting or phosphorimaging.[6]

  • Non-Radioactive Assays: These methods use various detection technologies. For example, a phospho-specific antibody can be used to detect the phosphorylated this compound. This is often coupled with a detection system like HTRF (Homogeneous Time-Resolved Fluorescence) or a Western blot.[1][8] Another approach is a luminescence-based assay that measures ATP depletion; as the kinase reaction proceeds, ATP is consumed, leading to a decrease in light output from a coupled luciferase reaction.[9]

Q3: What are the critical components of the kinase reaction?

A3: A typical this compound kinase reaction includes the following components, as summarized in the table below.

ComponentFunctionTypical Concentration
Akt Enzyme The kinase being assayed.0.1 - 1.0 µg (requires optimization)[10]
This compound The peptide substrate.50 µM (can be optimized around Kₘ)[3]
ATP Phosphate donor.100-200 µM (at or above Kₘ)[3][11]
[γ-³²P]ATP Radioactive tracer (for radioactive assays).~0.5-5 µCi per reaction[11][12]
Kinase Buffer Maintains optimal pH and ionic strength.20-50 mM HEPES, pH 7.4[3][13]
MgCl₂ Essential cofactor for kinase activity.10 mM[3][10]
DTT Reducing agent to maintain enzyme stability.10 mM[3]
EGTA Chelates divalent cations, can help reduce background.0.5 - 1 mM[3][13]

Q4: What is considered a good signal-to-noise (S/N) ratio?

A4: The signal-to-noise ratio (S/N), often used interchangeably with the signal-to-background (S/B) ratio, is a measure of assay quality. A higher ratio indicates a more robust and reliable assay. While the acceptable S/N ratio varies by application, a ratio of 3:1 is often considered the minimum for hit identification in screening, with ratios of 5:1 or 10:1 being preferable. For high-throughput screening, a Z'-factor value above 0.5 is indicative of a high-quality assay.[9]

Troubleshooting Guide

This guide addresses common issues encountered during an this compound assay, focusing on improving the signal-to-noise ratio.

Troubleshooting_Flowchart Start Start: Poor S/N Ratio Problem Identify Primary Issue Start->Problem HighBg High Background? Problem->HighBg High Background LowSignal Low Signal? Problem->LowSignal Low Signal HighBg_Cause1 Check Controls: No-Enzyme / No-Substrate HighBg->HighBg_Cause1 Yes LowSignal_Cause1 Check Enzyme Activity (Positive Control) LowSignal->LowSignal_Cause1 Yes HighBg_Sol1 Optimize Reagent Purity & Separation/Washing Steps HighBg_Cause1->HighBg_Sol1 High? HighBg_Cause2 Check Antibody/Detector Reagent Concentration HighBg_Cause1->HighBg_Cause2 OK? HighBg_Sol2 Titrate Antibody/ Detector Reagent HighBg_Cause2->HighBg_Sol2 Too High? HighBg_Cause3 Check Blocking & Washing Steps HighBg_Cause2->HighBg_Cause3 OK? HighBg_Sol3 Increase Blocking Time/ Concentration & Wash Vigorously HighBg_Cause3->HighBg_Sol3 Inadequate? LowSignal_Sol1 Use Fresh Enzyme Aliquot & Verify Storage LowSignal_Cause1->LowSignal_Sol1 Inactive? LowSignal_Cause2 Check Reagent Concentrations (ATP, Substrate) LowSignal_Cause1->LowSignal_Cause2 OK? LowSignal_Sol2 Optimize [ATP] & [Substrate] Around Km LowSignal_Cause2->LowSignal_Sol2 Sub-optimal? LowSignal_Cause3 Check Reaction Time & Temperature LowSignal_Cause2->LowSignal_Cause3 OK? LowSignal_Sol3 Perform Time-Course Experiment to Find Linear Range LowSignal_Cause3->LowSignal_Sol3 Too Short?

Caption: A logical workflow for troubleshooting poor S/N ratio.
Issue 1: High Background Signal

A high background signal obscures the specific signal from the kinase reaction, drastically reducing the S/N ratio.

Q: My "no enzyme" control shows a very high signal. What should I do?

A: This indicates that the signal is independent of Akt activity. The cause depends on your assay format.

Possible CauseRecommended Solution
Contaminated [γ-³²P]ATP (Radioactive Assay) Unincorporated ATP may not be fully washed from the P81 phosphocellulose paper. Solution: Increase the number and duration of wash steps with 0.5% phosphoric acid. Ensure the paper is fully submerged and agitated during washes.[3]
Non-specific Antibody Binding (Non-Radioactive) The primary or secondary antibody may be binding non-specifically to the plate or other reagents. Solution: 1) Increase the concentration of the blocking agent (e.g., from 5% to 7% BSA or milk, but avoid milk for phospho-targets). 2) Increase blocking time and/or temperature. 3) Add a detergent like Tween-20 to the blocking and wash buffers.[14]
Substrate Degradation The this compound peptide may have degraded, exposing sites for non-enzymatic phosphorylation or antibody binding. Solution: Reconstitute a fresh aliquot of the peptide. Store stock solutions in aliquots at -20°C to avoid multiple freeze-thaw cycles.[3]
Autophosphorylation or Contaminating Kinases If using a crude lysate, other kinases may be phosphorylating the substrate. Solution: Use purified Akt enzyme. If using lysates, include specific inhibitors for other suspected kinases (if they don't inhibit Akt).

Q: My background is high across all wells, including the "no substrate" control. Why?

A: This suggests an issue with the detection system itself or with the enzyme preparation.

Possible CauseRecommended Solution
High Enzyme Concentration The Akt enzyme preparation itself may contain components that interfere with the assay readout. Solution: Titrate the enzyme to the lowest concentration that still provides a robust signal. Run a control with only the enzyme and its storage buffer.
Detection Reagent Too Concentrated (Non-Radioactive) The concentration of the detection antibody (e.g., HRP-conjugated secondary) or luminescent reagent is too high. Solution: Titrate the detection reagents to find the optimal concentration that maximizes signal while minimizing background.[14]
Long Exposure/Read Time (Non-Radioactive) Overexposure of a Western blot film or an extended read time on a plate reader can increase background noise. Solution: Reduce the exposure or read time.[14]
Issue 2: Low Signal

A weak or absent signal prevents accurate quantification and leads to a poor S/N ratio.

Q: I am not getting any signal, even in my positive control wells. What's wrong?

A: This points to a failure of one of the core components of the reaction.

Possible CauseRecommended Solution
Inactive Akt Enzyme The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Solution: Use a fresh aliquot of the enzyme. Verify its activity with a known, highly active substrate as a positive control. Store the enzyme in small aliquots at -80°C.[12]
Missing Core Reagent A critical component like ATP or MgCl₂ may have been omitted from the master mix. Solution: Carefully review the protocol and reagent preparation steps. Prepare a fresh master mix, ensuring all components are added in the correct order and concentration.
Incorrect Buffer pH The pH of the kinase buffer is outside the optimal range for Akt activity (typically pH 7.4-8.0).[3][10] Solution: Prepare fresh buffer and verify its pH with a calibrated meter.
Degraded ATP ATP solutions are susceptible to degradation. Solution: Use a fresh aliquot of ATP. It is best to prepare diluted ATP solutions fresh for each experiment.[12]

Q: My signal is very weak, leading to poor statistics. How can I boost it?

A: This requires optimizing the reaction conditions to increase the amount of phosphorylated product.

Possible CauseRecommended Solution
Sub-optimal Reagent Concentrations The concentrations of ATP and/or this compound are not optimal for the enzyme. Solution: Perform a matrix titration. Vary the ATP concentration around its Kₘ (typically 26-35 µM for Akt) and the this compound concentration around its Kₘ (3.9 µM) to find the combination that yields the highest activity.[3][15]
Insufficient Incubation Time The reaction may not have proceeded long enough to generate a detectable amount of product. Solution: Perform a time-course experiment (e.g., measuring activity at 5, 10, 15, 30, and 60 minutes) to determine the linear range of the reaction. Ensure your assay endpoint falls within this linear phase.[3][10]
Low Enzyme Concentration Not enough enzyme is present to generate a strong signal within the desired timeframe. Solution: Perform an enzyme titration to find the lowest enzyme concentration that gives a robust signal without significantly increasing the background.[12]

Experimental Protocols & Workflows

Protocol 1: Standard Radioactive this compound Assay

This protocol is a starting point and should be optimized for specific experimental conditions.

Assay_Workflow Prep 1. Prepare Master Mix (Buffer, DTT, MgCl₂, EGTA, This compound, Akt Enzyme) Dispense 2. Dispense Master Mix into Reaction Tubes/Plate Prep->Dispense Initiate 3. Initiate Reaction by adding ATP Mix ([γ-³²P]ATP + cold ATP) Dispense->Initiate Incubate 4. Incubate at 25-30°C (e.g., 10-30 min) Initiate->Incubate Stop 5. Terminate Reaction (e.g., add 8N HCl or EDTA) Incubate->Stop Spot 6. Spot Aliquots onto P81 Phosphocellulose Paper Stop->Spot Wash 7. Wash Paper 4x in 0.5% Phosphoric Acid Spot->Wash Quantify 8. Quantify Radioactivity (Scintillation Counting) Wash->Quantify

Caption: General workflow for a radioactive this compound assay.
  • Prepare Kinase Reaction Master Mix: For each 30 µL reaction, combine components in a microcentrifuge tube on ice. A master mix for multiple reactions is recommended to reduce pipetting error.

    • Kinase Buffer (e.g., 20 mM HEPES, pH 7.4)

    • 10 mM DTT

    • 10 mM MgCl₂

    • 0.5 mM EGTA

    • 50 µM this compound

    • 0.1 µg purified Akt enzyme

  • Prepare ATP Mix: In a separate tube, mix unlabeled ("cold") ATP with [γ-³²P]ATP to achieve a final concentration of 100 µM ATP with approximately 3 µCi of radioactivity per reaction.[3]

  • Initiate Reaction: Add the ATP mix to the kinase reaction master mix to start the reaction.

  • Incubate: Incubate the reactions at 25°C for a designated time (e.g., 10-15 minutes), ensuring the time is within the linear range of the assay.[3]

  • Terminate Reaction: Stop the reaction by adding 10 µL of a stop solution, such as 8 N HCl or a solution containing EDTA to chelate Mg²⁺.[3][16]

  • Separate and Wash: Spot an aliquot of the terminated reaction onto P81 phosphocellulose paper. Wash the paper four times in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]

  • Quantify: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

Protocol 2: Optimizing Enzyme and Substrate Concentrations

To maximize the S/N ratio, it is crucial to determine the optimal concentrations of the enzyme and substrates.

  • Enzyme Titration:

    • Set up a series of reactions with fixed, saturating concentrations of this compound and ATP.

    • Vary the concentration of the Akt enzyme (e.g., 0, 0.05, 0.1, 0.2, 0.5, 1.0 µg per reaction).

    • Incubate for a fixed time and measure the activity.

    • Plot activity versus enzyme concentration. Choose the lowest concentration that falls on the linear portion of the curve and gives a robust signal over background.

Akt Enzyme (µg)Signal (CPM)Background (CPM)S/B Ratio
0.02502501.0
0.0518502507.4
0.10350025014.0
0.20680025027.2
0.501150025046.0
1.001210025048.4
Table: Example data from an enzyme titration. A concentration of 0.2 µg might be chosen as it gives a strong signal well into the linear range.
  • Substrate & ATP Titration (Matrix Titration):

    • Using the optimal enzyme concentration determined above, set up a matrix of reactions.

    • Vary the this compound concentration across the x-axis (e.g., 0, 5, 10, 25, 50, 100 µM).

    • Vary the ATP concentration across the y-axis (e.g., 0, 10, 25, 50, 100, 200 µM).

    • Measure the activity in each condition.

    • The optimal conditions are those that yield the highest activity, typically at concentrations at or slightly above the Kₘ for both substrates. For inhibitor screening, using ATP at its Kₘ concentration is common to sensitively detect ATP-competitive inhibitors.

References

Strategies for reducing variability in AKTide-2T kinase assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their AKTide-2T kinase assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in kinase assays?

A1: this compound is a synthetic peptide that serves as an excellent in vitro substrate for the Akt (also known as Protein Kinase B or PKB) family of serine/threonine kinases.[1][2] It is designed to mimic the optimal phosphorylation sequence for Akt, making it a highly specific and efficient substrate for measuring the enzymatic activity of this kinase.[2] Its use allows for the sensitive and specific quantification of Akt activity in various experimental settings, including inhibitor screening.[1][2]

Q2: What are the key components of an this compound kinase assay?

A2: A typical this compound kinase assay includes the Akt enzyme, the this compound peptide substrate, ATP as a phosphate donor, and a buffer system containing essential ions like Mg²⁺.[3] The reaction is initiated by the addition of ATP and stopped after a defined incubation period. The amount of phosphorylated this compound is then quantified using a suitable detection method.

Q3: How is the phosphorylation of this compound detected?

A3: There are several methods to detect the phosphorylation of this compound. A common approach involves the use of radioactively labeled ATP ([γ-¹²P]ATP), where the incorporation of the radioactive phosphate into the peptide is measured. Non-radioactive methods are also widely used and include luminescence-based assays that measure the amount of ADP produced (which is directly proportional to kinase activity), and fluorescence-based methods.[1][4]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

Potential Cause Troubleshooting Step Rationale
Pipetting Inaccuracy Calibrate and verify the accuracy of all pipettes used for dispensing reagents. Use reverse pipetting for viscous solutions.Small variations in the volumes of enzyme, substrate, or ATP can lead to significant differences in reaction rates.
Incomplete Mixing Gently mix the contents of each well after the addition of each reagent, especially the enzyme and ATP.Ensuring a homogenous reaction mixture is crucial for consistent enzyme activity across all wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with a blank solution (e.g., water or buffer) to maintain a humid environment.Evaporation from the outer wells can concentrate reactants and alter reaction kinetics, leading to higher or lower signals compared to the inner wells.
Temperature Gradients Ensure the entire assay plate is at a uniform temperature before starting the reaction and during incubation.[5]Temperature fluctuations can affect enzyme kinetics, leading to inconsistent results across the plate.

Issue 2: Low signal or no kinase activity detected.

Potential Cause Troubleshooting Step Rationale
Inactive Enzyme Verify the activity of the Akt enzyme stock using a positive control substrate. Ensure proper storage conditions (-80°C in appropriate buffer).The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
Suboptimal Reagent Concentrations Titrate the concentrations of the Akt enzyme, this compound, and ATP to determine the optimal conditions for your specific assay.The reaction is sensitive to the concentration of each component. The optimal concentrations can vary depending on the specific enzyme preparation and assay format.[5]
Incorrect Buffer Composition Ensure the assay buffer has the correct pH and contains the necessary cofactors, such as Mg²⁺.Akt kinase activity is dependent on specific buffer conditions.
Presence of Kinase Inhibitors Check all reagents for potential contaminants that could inhibit kinase activity.Contaminants in buffers, water, or other reagents can interfere with the assay.

Issue 3: High background signal.

Potential Cause Troubleshooting Step Rationale
Contaminating Kinase Activity Use highly purified Akt enzyme. If using cell lysates, consider immunoprecipitating Akt to isolate it from other kinases.[6][7]Other kinases present in the sample may be able to phosphorylate this compound, leading to a high background signal.
Non-enzymatic ATP Hydrolysis Run a control reaction without the enzyme to determine the level of non-enzymatic ATP breakdown.This will help to distinguish between true kinase activity and background signal from other sources.
Autophosphorylation of the Kinase If autophosphorylation is significant, it may be necessary to adjust the assay conditions or use a different detection method.[8]Some kinases can phosphorylate themselves, which can contribute to the background signal in certain assay formats.

Experimental Protocols

General this compound Kinase Assay Protocol (Luminescence-based)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT).

    • Prepare a 4X solution of this compound in kinase buffer.

    • Prepare a 4X solution of ATP in kinase buffer. The optimal concentration should be determined experimentally but is often near the Kₘ for ATP.

    • Prepare a solution of purified Akt enzyme in kinase buffer. The optimal concentration should be determined by titration.

  • Assay Procedure:

    • Add 10 µL of 2X kinase buffer to each well of a 384-well plate.

    • Add 5 µL of the 4X this compound solution to each well.

    • Add 5 µL of the enzyme solution to each well. For control wells, add 5 µL of kinase buffer without the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to each well.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal incubation time should be determined experimentally.

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[1]

  • Data Analysis:

    • Subtract the background signal (from the no-enzyme control wells) from the signal of the experimental wells.

    • Plot the kinase activity (e.g., relative light units) against the variable being tested (e.g., inhibitor concentration).

Quantitative Data Summary

Parameter Typical Range Reference
This compound Concentration 10 - 100 µM
ATP Concentration 10 - 100 µM[5]
Akt Enzyme Concentration 1 - 20 nM[9]
Incubation Time 30 - 90 minutes[9]
Mg²⁺ Concentration 5 - 20 mM

Note: The optimal concentrations and times should be determined empirically for each specific assay.

Visualizations

Akt_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits to membrane PDK1->Akt phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets phosphorylates

Caption: The PI3K/Akt signaling pathway leading to the phosphorylation of downstream targets.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent Prep Reagent Prep Plate Setup Plate Setup Reagent Prep->Plate Setup Add Substrate Add Substrate Plate Setup->Add Substrate Add Enzyme Add Enzyme Initiate with ATP Initiate with ATP Add Enzyme->Initiate with ATP Add Substrate->Add Enzyme Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Read Plate Read Plate Add Detection Reagent->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis

References

The impact of ATP concentration on AKTide-2T phosphorylation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of ATP concentration on the efficiency of AKTide-2T phosphorylation by the AKT kinase.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of ATP in the this compound phosphorylation assay?

A1: In this kinase assay, ATP serves as the essential co-substrate and phosphate donor. The serine/threonine kinase AKT catalyzes the transfer of the terminal (gamma) phosphate group from ATP to a specific serine residue on the this compound peptide substrate. This enzymatic reaction converts the substrate into phospho-AKTide-2T. The efficiency of this reaction is directly dependent on an adequate supply of ATP.

Q2: What is the optimal ATP concentration for my experiment?

A2: The "optimal" ATP concentration depends entirely on the experimental goal. There is no single concentration that is ideal for all applications. The choice is typically between using a concentration near the Michaelis constant (Km) of the kinase for ATP or a concentration that mimics physiological conditions.

  • For Inhibitor Screening (IC50 Determination): It is common practice to use an ATP concentration that is at or near the reported Km value of AKT for ATP. For many kinases, this falls in the low micromolar range. Using ATP at its Km allows for a more direct comparison of the intrinsic potency (Ki) of different ATP-competitive inhibitors, as the resulting IC50 value will be approximately twice the Ki value.[1][2][3]

  • To Mimic Cellular Conditions: To understand how a compound might behave in a cellular environment, a high ATP concentration (typically 1-5 mM) is used.[1] This is because intracellular ATP levels are in the millimolar range, which is significantly higher than the Km of most kinases.[2] Assays performed at these high ATP concentrations provide a more physiologically relevant measure of an inhibitor's effectiveness.

Q3: How does changing the ATP concentration affect the apparent potency (IC50) of an ATP-competitive inhibitor?

A3: For an ATP-competitive inhibitor, the measured IC50 value is highly dependent on the ATP concentration in the assay. According to the Cheng-Prusoff equation (IC₅₀ = Kᵢ(1 + [ATP]/Km)), as the concentration of ATP increases, the IC50 value of the inhibitor will also increase.[1][3][4] This is because the inhibitor and ATP are competing for the same binding site on the AKT enzyme. At higher ATP concentrations, a greater concentration of the inhibitor is required to achieve 50% inhibition of the kinase activity.

Q4: Why is magnesium chloride (MgCl₂) always included in the kinase reaction buffer with ATP?

A4: Magnesium ions (Mg²⁺) are a critical cofactor for kinase activity. ATP exists in the cell primarily as a complex with Mg²⁺. The Mg²⁺ ions coordinate with the phosphate groups of the ATP molecule, stabilizing its conformation and facilitating the transfer of the gamma-phosphate to the substrate. Essentially, Mg-ATP, not ATP alone, is the true co-substrate for the AKT kinase. Kinase buffers for AKT assays typically contain MgCl₂ at concentrations ranging from 3 mM to 25 mM.[5][6][7]

Data Presentation

Table 1: Recommended ATP Concentrations for In Vitro AKT Kinase Assays

Experimental GoalRecommended ATP ConcentrationRationale
Enzyme Kinetics (Km Determination) Variable range (e.g., 0 - 500 µM)To determine the concentration at which the reaction rate is half of Vmax.
Inhibitor Screening (IC50/Ki) At or near Km of ATP (typically 1-100 µM)Allows for sensitive detection of ATP-competitive inhibitors and enables comparison of inhibitor potencies (Ki) across different kinases.[1][2][3]
Physiological Relevance 1 - 5 mMMimics the high intracellular ATP concentration to better predict an inhibitor's efficacy in a cellular context.[1][8]
Standard Commercial Assays 100 - 400 µMMany commercial kits suggest a fixed, relatively high concentration for robust signal generation in routine assays.[5][9][10]

Visualizations

Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT_inactive Inactive AKT PIP3->AKT_inactive Recruits GF Growth Factor GF->RTK Binds PI3K->PIP2 Phosphorylates PDK1->AKT_inactive Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT_inactive Phosphorylates (Ser473) AKT_active Active AKT AKT_inactive->AKT_active Becomes Fully Active Downstream Downstream Targets (e.g., GSK3, FOXO) AKT_active->Downstream Phosphorylates

Caption: Simplified PI3K/AKT signaling pathway leading to AKT activation.

Experimental Workflow

Assay_Workflow A 1. Prepare Reagents (Buffer, ATP, AKT, this compound) B 2. Set Up Kinase Reaction (Combine reagents in well) A->B C 3. Incubate (e.g., 30 min at 30°C) B->C D 4. Terminate Reaction (Add Stop Solution, e.g., EDTA) C->D E 5. Detect Phosphorylation (e.g., Luminescence, Radiometry) D->E F 6. Analyze Data (Calculate activity/inhibition) E->F

Caption: General experimental workflow for an this compound phosphorylation assay.

Troubleshooting Guide

This section addresses common problems encountered during this compound phosphorylation assays, with a focus on issues related to ATP.

Problem: Low or No Phosphorylation Signal

Possible CauseRecommended Solution
ATP Degraded or Inactive ATP solutions are susceptible to degradation through repeated freeze-thaw cycles and hydrolysis if not stored at the correct pH. Prepare fresh, pH-neutralized (pH ~7.4) ATP stock solutions, aliquot into single-use volumes, and store at -20°C or -80°C.[11]
Incorrect ATP Concentration The ATP concentration may be too low, becoming the rate-limiting component. Verify calculations and ensure the final concentration in the assay is correct. Consider performing an ATP titration to find the optimal concentration for your specific assay conditions.
Suboptimal Mg²⁺:ATP Ratio The concentration of MgCl₂ should be in excess of the ATP concentration to ensure all ATP is properly complexed. A common kinase buffer contains 10 mM MgCl₂.[7][11]
Inactive AKT Enzyme The enzyme may have lost activity due to improper storage or handling. Always include a positive control reaction with a known active AKT lot to verify assay components are working.[11]
Contaminating Phosphatases If using cell lysates or impure enzyme preparations, endogenous phosphatases can remove the phosphate group from this compound, reducing the signal.[12] Include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in the reaction buffer.

Problem: High Background Signal

Possible CauseRecommended Solution
Contaminating Kinase Activity The recombinant AKT enzyme preparation may be contaminated with other kinases that can phosphorylate this compound. Ensure the use of a highly purified AKT enzyme. Run a control reaction without the this compound substrate to check for autophosphorylation.
Non-Enzymatic ATP Hydrolysis At suboptimal buffer conditions, ATP can hydrolyze non-enzymatically, which can interfere with certain detection methods (e.g., ADP-Glo). Ensure buffer pH and stability.
Detection Reagent Issues In antibody-based detection, high background can result from non-specific antibody binding. Ensure proper blocking and washing steps are performed. In luminescence assays (like ADP-Glo), compounds can directly inhibit the detection enzyme (luciferase).[7]

Problem: Poor Assay Reproducibility

Possible CauseRecommended Solution
Inconsistent Reagent Pipetting Small variations in the pipetted volume of concentrated ATP stock can lead to significant differences in the final reaction concentration. Prepare a master mix containing buffer, ATP, and MgCl₂ to add to all wells, minimizing pipetting variability.
Reagent Instability Repeatedly using the same stock of ATP or enzyme that has undergone multiple freeze-thaw cycles can lead to inconsistent activity between experiments. Use single-use aliquots for critical reagents like ATP and the AKT enzyme.[11]
Variable Incubation Times Ensure that the kinase reaction is initiated and terminated consistently across all wells of a plate, especially in high-throughput formats. Staggering the addition of start/stop reagents may be necessary.

Troubleshooting Logic

Troubleshooting_Logic Start Low/No Signal Detected D1 Positive Control OK? Start->D1 Start Troubleshooting Decision Decision Process Process Solution Solution P1 Issue with core reagents or enzyme. D1->P1 No D2 ATP Issue? D1->D2 Yes S1 Use new enzyme/substrate aliquot. Run enzyme titration. P1->S1 Verify enzyme activity. Check substrate integrity. P2 Check ATP stock & concentration. D2->P2 Yes P3 Check Assay Conditions D2->P3 No S2 Prepare fresh ATP from powder. Verify calculations. Check MgCl₂ concentration. P2->S2 S3 Optimize incubation time. Check for inhibitors/phosphatases. P3->S3

Caption: Troubleshooting logic for diagnosing low signal in a kinase assay.

Detailed Experimental Protocol

Protocol: In Vitro AKT Kinase Assay with this compound

This protocol provides a general framework for measuring the phosphorylation of the this compound peptide substrate by recombinant active AKT kinase. The final detection method (e.g., radiometric, fluorescence, luminescence) will require specific additional steps.

1. Reagent Preparation:

  • 1X Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.[10] Prepare from stocks and store at 4°C (short-term) or -20°C (long-term).

  • 10 mM ATP Stock: Dissolve high-purity ATP disodium salt in sterile water. Adjust pH to 7.4 with NaOH. Determine the precise concentration spectrophotometrically (ε₂₅₉ = 15,400 M⁻¹cm⁻¹). Aliquot and store at -20°C.[13]

  • Active AKT Enzyme: Obtain highly purified, active recombinant AKT. Upon receipt, aliquot into single-use volumes and store at -80°C. Thaw on ice immediately before use. Determine the optimal enzyme concentration by titration.

  • This compound Substrate: Dissolve lyophilized peptide in sterile water or an appropriate buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C.

  • Stop Solution: 50 mM EDTA, pH 8.0. This chelates Mg²⁺, which is essential for kinase activity, thus stopping the reaction.

2. Kinase Reaction Setup (Example for a single 25 µL reaction):

  • Important: Keep all reagents and the reaction plate on ice during setup. Prepare a master mix for multiple reactions to ensure consistency.

  • Prepare 2X ATP/Substrate Mix:

    • For a final assay concentration of 100 µM ATP and 5 µM this compound, prepare a 2X mix containing 200 µM ATP and 10 µM this compound in 1X Kinase Buffer.

    • Example Calculation: To make 1 mL of 2X mix, combine 20 µL of 10 mM ATP, 50 µL of 200 µM this compound stock, and 930 µL of 1X Kinase Buffer.

  • Prepare 2X Enzyme Mix:

    • Dilute the active AKT enzyme stock in 1X Kinase Buffer to a 2X working concentration. The optimal final concentration (e.g., 5-20 ng/reaction) must be determined empirically by running an enzyme titration curve.

  • Set up the Reaction:

    • In a microplate well, add 12.5 µL of the 2X Enzyme Mix.

    • If testing inhibitors, add your compound at this stage and pre-incubate with the enzyme for 10-15 minutes at room temperature.

    • To initiate the kinase reaction, add 12.5 µL of the 2X ATP/Substrate Mix to the well.

    • Mix gently (e.g., by pipetting or brief shaking).

  • Controls:

    • Blank (No Enzyme): 12.5 µL of 1X Kinase Buffer + 12.5 µL of 2X ATP/Substrate Mix.

    • No Substrate: 12.5 µL of 2X Enzyme Mix + 12.5 µL of a mix containing only ATP in buffer (to measure autophosphorylation).

3. Incubation:

  • Seal the plate and incubate at 30°C for 15-60 minutes. The ideal time should be within the linear range of the reaction, which should be determined during assay optimization (typically <20% substrate turnover).

4. Reaction Termination:

  • Stop the reaction by adding a volume of Stop Solution (e.g., 10 µL of 50 mM EDTA).

5. Detection:

  • Proceed with the chosen detection method to quantify the amount of phosphorylated this compound. This may involve:

    • Radiometry: Using [γ-³²P]ATP and capturing the radiolabeled peptide on phosphocellulose paper for scintillation counting.[14]

    • Luminescence (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[7]

    • Fluorescence/ELISA: Using a phospho-specific antibody that recognizes the phosphorylated this compound sequence, often followed by a secondary antibody conjugated to HRP or a fluorophore.[15]

6. Data Analysis:

  • Subtract the signal from the blank control wells from all experimental wells.

  • Calculate the kinase activity based on the signal generated, or determine the percent inhibition for compound-treated wells relative to a vehicle control (e.g., DMSO).

References

Technical Support Center: Optimizing AKTide-2T Kinase Assays for Improved Linearity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the AKTide-2T Kinase Assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved assay linearity and data quality.

Frequently Asked Questions (FAQs)

Q1: What is the this compound kinase assay and what is it used for?

The this compound kinase assay is a biochemical method used to measure the enzymatic activity of AKT/PKB (Protein Kinase B), a key serine/threonine kinase in cellular signaling pathways.[1][2] The assay utilizes a synthetic peptide, this compound, which serves as an optimal substrate for AKT.[3] By quantifying the phosphorylation of this compound, researchers can determine the activity of the AKT kinase. This is crucial for studying enzyme kinetics, screening for inhibitors in drug discovery, and understanding the regulation of the AKT signaling pathway.[1][2][4]

Q2: My assay results are not linear. What are the common causes?

Non-linearity in a kinase assay can stem from several factors. It is crucial to operate within the initial velocity phase of the reaction, where the rate is directly proportional to the enzyme concentration.[5][6] Common causes for non-linear results include:

  • Substrate Depletion: If the concentration of either this compound or ATP is too low, they can be consumed rapidly, causing the reaction rate to decrease over time.[7][8]

  • Product Inhibition: The accumulation of the reaction product (phosphorylated this compound or ADP) can inhibit the enzyme's activity, leading to a flattening of the reaction curve.[9]

  • Enzyme Concentration: Using too high a concentration of the AKT enzyme can lead to very rapid substrate consumption, making it difficult to measure the initial linear rate.[10][11]

  • Inappropriate Incubation Time: If the incubation time is too long, the reaction may proceed beyond the initial linear phase.[12]

  • Pipetting Errors: Inaccurate pipetting can lead to variability and a non-linear standard curve.[13][14]

Q3: How do I ensure my assay is running in the linear range?

To confirm that your assay is within the linear range, you should perform a time-course experiment and an enzyme titration. A linear response is observed when the amount of product formed is directly proportional to both the incubation time and the enzyme concentration.[5] It is recommended to use less than 10% of the substrate to maintain initial velocity conditions.[5]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your this compound kinase assay.

Problem Possible Cause Solution
Non-linear reaction curve (plateaus quickly) 1. Enzyme concentration is too high. [10][11] 2. Substrate (this compound or ATP) concentration is too low. [7][8] 3. Incubation time is too long. [12]1. Perform an enzyme titration to determine the optimal AKT concentration that results in a linear reaction rate over the desired time course. Start with a low concentration and incrementally increase it.[15] 2. Increase the concentration of the limiting substrate. Ensure that both this compound and ATP are in excess. A general guideline is to use a substrate concentration that is at least 5-fold the amount of ATP.[12] 3. Perform a time-course experiment to identify the time frame during which the reaction is linear. Shorter incubation times are often necessary for highly active enzymes.[12]
High background signal 1. Non-specific binding of reagents. 2. Contaminated reagents. 1. Include a "no enzyme" control to determine the level of background signal. 2. Ensure all reagents are fresh and properly stored.
Poor reproducibility between replicates 1. Pipetting errors. [13][14] 2. Inconsistent mixing. 3. Temperature fluctuations across the plate. 1. Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents to be added to multiple wells.[14] 2. Gently mix the plate after adding all reagents. 3. Ensure the entire plate is at a uniform temperature during incubation.
Standard curve is non-linear 1. Incorrect standard dilutions. [13][14] 2. Pipetting inaccuracies. [13][14] 3. Detection reagent saturation. [5]1. Carefully prepare fresh serial dilutions of your standard. 2. Use precise pipetting techniques. [13] 3. If your signal is saturating the detector, you may need to dilute your samples or adjust the gain settings on your plate reader. [16]

Experimental Protocols

To achieve a linear this compound kinase assay, it is essential to optimize the concentrations of the key components: the AKT enzyme, the this compound substrate, and ATP.

Protocol 1: Determining the Optimal AKT Enzyme Concentration

This protocol will help you find the enzyme concentration that yields a linear response over a fixed time period.

  • Prepare a serial dilution of the AKT enzyme in kinase reaction buffer. Recommended concentrations to test range from 0.1 ng/µL to 10 ng/µL.

  • Prepare a reaction mix containing a fixed, non-limiting concentration of this compound (e.g., 50 µM) and ATP (e.g., 100 µM) in kinase reaction buffer.

  • Add the reaction mix to each well of a microplate.

  • Initiate the reaction by adding the different concentrations of the AKT enzyme to the wells. Include a "no enzyme" control.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a fixed time (e.g., 30 minutes).

  • Stop the reaction using an appropriate stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated this compound using your chosen detection method (e.g., radiometric, fluorescence, or luminescence).

  • Plot the signal versus the AKT enzyme concentration. The optimal enzyme concentration will be within the linear portion of this curve.[10]

Protocol 2: Optimizing this compound and ATP Concentrations

Once the optimal enzyme concentration is determined, you can optimize the substrate concentrations.

  • Use the optimal AKT enzyme concentration determined in Protocol 1.

  • Set up a matrix of reactions with varying concentrations of this compound and ATP.

    • This compound concentrations: 1 µM, 5 µM, 10 µM, 20 µM, 50 µM

    • ATP concentrations: 10 µM, 25 µM, 50 µM, 100 µM, 200 µM

  • Initiate the reactions and incubate for the predetermined optimal time.

  • Stop the reactions and detect the signal.

  • Analyze the data to identify the combination of this compound and ATP concentrations that provides a robust and linear signal.

Quantitative Data Summary

The following tables provide example concentration ranges that can be used as a starting point for optimizing your this compound kinase assay. The optimal concentrations may vary depending on the specific isoform of AKT, the purity of the enzyme, and the assay format used.

Table 1: Recommended Starting Concentrations for Assay Components

ComponentRecommended Starting Concentration RangeNotes
AKT Enzyme 1 - 20 ng/reactionThe optimal concentration should be determined empirically through an enzyme titration.[11][17]
This compound 10 - 100 µMHigher concentrations may be needed, especially if the ATP concentration is high.
ATP 10 - 200 µMThe concentration should ideally be at or below the Km for ATP to identify competitive inhibitors.[18]
MgCl₂ 5 - 20 mMMagnesium is an essential cofactor for kinase activity.[17]

Table 2: Example Data from an AKT1 Enzyme Titration

AKT1 (ng)Relative Light Units (RLU)% ATP ConversionSignal to Background Ratio
200850,00085%170
100750,00075%150
50550,00055%110
25300,00030%60
12.5150,00015%30
6.2575,0007.5%15
3.1340,0004%8
1.5620,0002%4
05,0000%1

Note: This is example data and actual results may vary.[17]

Visualizations

AKT Signaling Pathway

The following diagram illustrates the AKT signaling pathway, providing context for the role of AKT in cellular processes.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PTEN PTEN PIP3->PTEN Dephosphorylates PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3, FOXO) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Cell_Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Cell_Response Assay_Optimization_Workflow Start Start: Non-Linear Assay Enzyme_Titration 1. Enzyme Titration (Vary [AKT]) Start->Enzyme_Titration Time_Course 2. Time Course (Vary Incubation Time) Enzyme_Titration->Time_Course Substrate_Titration 3. Substrate Titration (Vary [this compound] and [ATP]) Time_Course->Substrate_Titration Check_Linearity Check for Linearity Substrate_Titration->Check_Linearity Linear_Assay Optimized Linear Assay Check_Linearity->Linear_Assay Linear Troubleshoot Troubleshoot Further: - Check for product inhibition - Verify reagent quality Check_Linearity->Troubleshoot Non-Linear Troubleshoot->Enzyme_Titration

References

Technical Support Center: Troubleshooting AKTide-2T Peptide Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with impure or underperforming AKTide-2T peptide in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide has low purity according to the vendor's datasheet. What are the common impurities and can I still use it?

A1: Synthetic peptides like this compound can contain several types of impurities stemming from the synthesis process.[1][2] Common impurities include:

  • Deletion Sequences: Shorter peptides resulting from incomplete coupling of amino acids during synthesis.[2][3]

  • Truncated Sequences: Peptides that are missing amino acids from the N-terminus.

  • Side-Reaction Products: Modifications to amino acid side chains that occur during synthesis or cleavage from the solid-phase resin.

  • Residual Solvents and Reagents: Trifluoroacetic acid (TFA) is commonly used for peptide cleavage and purification and can remain as a counter-ion.[3]

The usability of a lower-purity peptide depends on the application. For sensitive assays like kinase activity measurements, impurities can act as inhibitors or substrates for other kinases, leading to inaccurate results.[2][4] It is generally recommended to use peptides with a purity of >95% for quantitative biological assays.

Q2: I'm observing inconsistent results in my kinase assay using different batches of this compound.

A2: Batch-to-batch variability is a known issue with synthetic peptides and can be caused by differences in the impurity profile between synthesis runs.[4] Even small variations in impurities can significantly impact experimental outcomes.[4][5] To ensure reproducibility, it is crucial to perform quality control on each new batch of peptide.

Q3: My this compound peptide is difficult to dissolve. What is the recommended procedure?

A3: Peptide solubility can be challenging, especially for sequences with hydrophobic residues.[1] For this compound, which has a net positive charge, it is best to first try dissolving it in sterile, deionized water. If solubility is still an issue, adding a small amount of a weak acid like acetic acid can help. Avoid using strong acids or bases unless necessary, as they can cause peptide degradation. Sonication can also aid in solubilization. Always prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

Q4: My cells are showing unexpected toxicity or an immune response after treatment with this compound.

A4: This could be due to contamination with endotoxins (lipopolysaccharides) from bacteria during the synthesis or handling process.[3] Endotoxins can trigger strong immune responses even at very low concentrations.[3] Another potential cause is the presence of residual trifluoroacetic acid (TFA), which can be cytotoxic in some cell-based assays.[3] If you suspect endotoxin contamination, use an endotoxin-free grade of peptide or test your current stock for endotoxin levels. If TFA is a concern, consider TFA-free salt forms of the peptide or perform a salt exchange.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered with this compound peptide in a typical Akt kinase assay.

Problem 1: Low or No Akt Kinase Activity Detected

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Degraded this compound Peptide 1. Check Storage Conditions: Ensure the peptide was stored lyophilized at -20°C or colder and the reconstituted solution was aliquoted and stored at -20°C or -80°C. 2. Perform Quality Control: Analyze the peptide by HPLC and Mass Spectrometry (see protocols below) to check for degradation products.The peptide should be stored correctly. QC analysis should confirm the presence of the intact peptide at the correct mass and a high purity peak in the HPLC chromatogram.
Inactive Akt Enzyme 1. Use a Positive Control: Include a known active Akt enzyme in your assay. 2. Check Enzyme Storage and Handling: Ensure the enzyme has been stored and handled according to the manufacturer's instructions.The positive control should show robust activity.
Incorrect Assay Buffer Composition 1. Verify Buffer Components: Double-check the concentrations of all buffer components, including MgCl₂, ATP, and DTT. 2. Use a Recommended Buffer: A typical reaction buffer is 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, and 100 µM ATP.[6]The assay should work with a validated buffer formulation.
Presence of Inhibitory Impurities 1. Test a Different Batch: If available, test a different, high-purity batch of this compound. 2. Purify the Peptide: If you suspect impurities, you can repurify the peptide using HPLC.A higher purity peptide should result in increased kinase activity.
Problem 2: High Background Signal in the Kinase Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Contaminating Kinase Activity 1. Run a "No Enzyme" Control: Perform the assay without adding the Akt enzyme. 2. Use a More Specific Akt Inhibitor: Include a highly specific Akt inhibitor as a negative control.The "no enzyme" control should have a very low signal. The specific inhibitor should significantly reduce the signal.
Non-specific Binding of ATP 1. Optimize Washing Steps: Increase the number and stringency of wash steps after the kinase reaction.A lower background signal should be observed.
Autophosphorylation of Akt 1. Run a "No Substrate" Control: Perform the assay without adding the this compound peptide.This will determine the contribution of Akt autophosphorylation to the overall signal.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To assess the purity of the this compound peptide.

Materials:

  • This compound peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in Solvent A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm

    • Gradient:

      • 0-5 min: 5% Solvent B

      • 5-35 min: 5-65% Solvent B (linear gradient)

      • 35-40 min: 65-95% Solvent B (linear gradient)

      • 40-45 min: 95% Solvent B

      • 45-50 min: 95-5% Solvent B (linear gradient)

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Mass Spectrometry Analysis of this compound

Objective: To confirm the identity (molecular weight) of the this compound peptide.

Materials:

  • This compound peptide (dissolved in 50% acetonitrile/0.1% formic acid)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Methodology:

  • Sample Preparation: Prepare a 10 µM solution of the peptide in 50% acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Acquisition:

    • MALDI-TOF: Co-crystallize the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate and acquire the mass spectrum in positive ion mode.

    • ESI-MS: Infuse the peptide solution directly into the electrospray source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (1715.87 g/mol ).[7]

Protocol 3: In Vitro Akt Kinase Assay

Objective: To measure the activity of Akt kinase using this compound as a substrate.

Materials:

  • Active Akt kinase

  • This compound peptide

  • Kinase Assay Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter

Methodology:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 30 µL reaction includes:

    • 15 µL of 2x Kinase Assay Buffer

    • 3 µL of 1 mM ATP

    • 1 µL of [γ-³²P]ATP (10 µCi/µL)

    • 3 µL of 500 µM this compound (final concentration 50 µM)

    • X µL of active Akt kinase (e.g., 0.1 µg)

    • Water to a final volume of 30 µL

  • Initiate Reaction: Start the reaction by adding the Akt kinase and incubate at 30°C for 10-30 minutes.

  • Terminate Reaction: Stop the reaction by adding 10 µL of 0.5 M phosphoric acid.

  • Spotting and Washing: Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square. Wash the paper four times for 5 minutes each in 0.5% phosphoric acid.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Visualizations

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT Akt (inactive) PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) AKT_active Akt (active) AKT->AKT_active Full Activation Downstream Downstream Targets (e.g., GSK3, FOXO) AKT_active->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Cell_Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Cell_Response Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway.

experimental_workflow cluster_QC Quality Control cluster_Assay Kinase Assay cluster_Troubleshooting Troubleshooting Peptide This compound Peptide (Lyophilized) HPLC HPLC Analysis (Purity Check) Peptide->HPLC MS Mass Spectrometry (Identity Confirmation) Peptide->MS Reconstitution Reconstitute Peptide HPLC->Reconstitution MS->Reconstitution Assay_Setup Set up Kinase Reaction (Akt, ATP, Peptide) Reconstitution->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Termination Terminate Reaction Incubation->Termination Detection Detect Phosphorylation Termination->Detection Data_Analysis Data Analysis Detection->Data_Analysis Low_Activity Issue: Low Activity Data_Analysis->Low_Activity High_Background Issue: High Background Data_Analysis->High_Background Check_Reagents Check Reagents & Peptide Integrity Low_Activity->Check_Reagents Optimize_Assay Optimize Assay Conditions High_Background->Optimize_Assay

Caption: Experimental workflow for using and troubleshooting this compound.

troubleshooting_logic Start Inconsistent/Poor Kinase Assay Results Check_Peptide Is the this compound peptide suspect? Start->Check_Peptide QC_Peptide Perform HPLC and Mass Spectrometry Check_Peptide->QC_Peptide Yes Check_Enzyme Check Akt Enzyme Activity (Use Positive Control) Check_Peptide->Check_Enzyme No Peptide_OK Peptide Purity & Mass OK? QC_Peptide->Peptide_OK Peptide_OK->Check_Enzyme Yes New_Peptide Source New, High-Purity This compound Peptide Peptide_OK->New_Peptide No Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Assay Review Assay Protocol & Reagents Enzyme_OK->Check_Assay Yes New_Enzyme Source New, Active Akt Enzyme Enzyme_OK->New_Enzyme No Resolved Problem Resolved Check_Assay->Resolved New_Peptide->Resolved New_Enzyme->Resolved

References

Best practices for minimizing non-specific binding in AKTide-2T assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in AKTide-2T assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of an this compound assay?

A1: Non-specific binding refers to the adherence of the radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) or the phosphorylated this compound peptide to the assay components (e.g., filter papers, plates) through mechanisms other than the specific enzymatic reaction catalyzed by AKT. This leads to a high background signal, which can mask the true kinase activity, reduce the assay's sensitivity, and lead to inaccurate results.

Q2: What are the primary causes of high non-specific binding in this compound assays?

A2: High NSB can stem from several factors:

  • Hydrophobic Interactions: The this compound peptide or other assay components can hydrophobically interact with the surfaces of microplates or filter membranes.

  • Electrostatic Interactions: Charged residues in the this compound peptide can interact with charged surfaces of the assay materials.

  • Suboptimal Reagent Concentrations: Excessively high concentrations of enzyme or peptide substrate can lead to increased background.

  • Contaminants: Impurities in the enzyme preparation, substrate, or buffers can contribute to NSB.

  • Inadequate Blocking: Failure to effectively block all non-specific binding sites on the assay surfaces.

  • Insufficient Washing: Incomplete removal of unbound radiolabeled ATP during the wash steps.

Q3: How does the choice of blocking agent impact non-specific binding?

A3: The blocking agent is critical for saturating non-specific binding sites on the assay surface. Common blocking agents like Bovine Serum Albumin (BSA), casein, or non-fat dry milk work by coating these surfaces, thereby preventing the non-specific adherence of the radiolabeled substrate. The effectiveness of a blocking agent can depend on the specific assay conditions and the nature of the interactions causing the NSB. For instance, casein can be more effective than BSA in some ELISAs due to its content of smaller proteins that can penetrate and block smaller crevices. It is often necessary to empirically determine the best blocking agent and its optimal concentration for your specific assay.

Q4: Can detergents like Tween-20 reduce non-specific binding in my this compound assay?

A4: Yes, non-ionic detergents such as Tween-20 are commonly used in wash buffers (typically at concentrations of 0.05% to 0.1%) to reduce NSB. They work by disrupting weak, non-specific hydrophobic interactions without denaturing the enzyme or interfering with the specific antibody-antigen interaction in an ELISA-based format. However, the concentration should be optimized, as higher concentrations can sometimes denature the kinase or inhibit its activity.

Q5: What is the role of buffer composition (pH and salt concentration) in controlling NSB?

A5: The pH and salt concentration of the assay and wash buffers can significantly influence NSB. Adjusting the pH can alter the net charge of the this compound peptide and the assay surface, thereby minimizing electrostatic interactions.[1] Increasing the salt concentration (e.g., with NaCl) can also disrupt ionic interactions that contribute to non-specific binding. The optimal pH and salt concentration should be determined empirically to ensure they do not negatively impact AKT kinase activity.

Troubleshooting Guide

High non-specific binding is a common issue in this compound assays. This guide provides a systematic approach to identifying and resolving the root causes.

Problem: High Background Signal in "No Enzyme" Control Wells

This indicates that the radiolabeled ATP or the peptide substrate is binding non-specifically to the assay components.

Possible Cause Recommended Solution
Ineffective BlockingOptimize the blocking agent and its concentration. Test different blocking agents such as BSA, casein, or non-fat dry milk. See the "Optimization of Blocking Agents" protocol below.
Suboptimal Detergent ConcentrationIncorporate or optimize the concentration of a non-ionic detergent (e.g., Tween-20) in your wash buffer. Start with 0.05% and titrate up to 0.2%.
Inappropriate Buffer ConditionsAdjust the pH and/or salt concentration of your wash buffer to disrupt electrostatic interactions.
Contaminated ReagentsUse high-purity reagents, including enzyme, substrate, and ATP. Ensure water used for buffers is of high quality.[2]
Issues with Filter PaperThe this compound peptide may be binding non-specifically to the phosphocellulose paper. Pre-wetting the paper with the wash buffer before spotting the reaction mix can sometimes help.
Problem: High Variability Between Replicate Wells

High variability can be caused by inconsistent liquid handling, well-to-well differences in non-specific binding, or improper mixing.

Possible Cause Recommended Solution
Inconsistent PipettingEnsure accurate and consistent pipetting of all reagents. Use calibrated pipettes and pre-wet the tips.
Inadequate MixingGently vortex or tap the plate to ensure thorough mixing of the reaction components in each well.
Edge Effects in MicroplatesAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Bubbles in WellsVisually inspect wells for bubbles after adding reagents and before reading the plate. Bubbles can interfere with signal detection.

Quantitative Data Summary

The following table provides a representative example of how different blocking agents and detergent concentrations might affect the signal-to-noise ratio in an this compound assay. The values are illustrative and should be optimized for your specific experimental conditions.

Blocking Agent Concentration Detergent (Tween-20) Signal (CPM) Background (CPM) Signal-to-Noise Ratio
NoneN/A0.05%15,0005,0003
BSA1 mg/mL0.05%14,5001,5009.7
BSA5 mg/mL0.05%14,0001,00014
Casein1% (w/v)0.05%14,20080017.8
Non-fat Dry Milk3% (w/v)0.05%13,8001,20011.5
BSA5 mg/mLNone14,1002,5005.6
BSA5 mg/mL0.1%13,90090015.4
BSA5 mg/mL0.2%13,50085015.9

Signal-to-Noise Ratio = (Signal - Background) / Background

Experimental Protocols

Protocol 1: General Radiometric this compound Kinase Assay

This protocol is a standard method for measuring AKT kinase activity using the this compound peptide substrate and [γ-³²P]ATP.

Materials:

  • Purified active AKT kinase

  • This compound peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Stop solution (e.g., 75 mM phosphoric acid or 30% acetic acid)

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix by combining the kinase reaction buffer, this compound substrate, and purified AKT enzyme in a microcentrifuge tube on ice.

  • Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the reaction by adding the stop solution.

  • Spot an aliquot of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with the wash buffer (e.g., 4-5 times for 5 minutes each) to remove unbound [γ-³²P]ATP.

  • Air dry the filter paper.

  • Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Optimization of Blocking Agents to Reduce Non-Specific Binding

This protocol outlines a method to empirically determine the most effective blocking agent and concentration for your this compound assay.

Procedure:

  • Prepare a series of kinase reaction buffers, each containing a different blocking agent (e.g., BSA, casein, non-fat dry milk) at various concentrations (e.g., 0.1, 0.5, 1, 5 mg/mL for BSA).

  • Set up a series of "no enzyme" control reactions for each blocking condition. These reactions will contain all assay components except for the AKT kinase.

  • Perform the standard this compound kinase assay as described in Protocol 1, using the different blocking buffers for both the kinase reactions and the "no enzyme" controls.

  • Measure the radioactivity for all samples.

  • Calculate the background signal (from the "no enzyme" controls) for each blocking condition.

  • Determine the signal-to-noise ratio for each condition.

  • Select the blocking agent and concentration that provides the highest signal-to-noise ratio without significantly inhibiting the kinase activity.

Visualizations

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylates AKTide This compound (Substrate) AKT->AKTide Phosphorylates in vitro mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellSurvival Cell Survival, Proliferation, and Growth Downstream->CellSurvival Regulates Phospho_AKTide Phosphorylated This compound AKTide->Phospho_AKTide

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

Experimental Workflow for a Radiometric this compound Assay

AKTide_Assay_Workflow Start Start Prepare_Mix Prepare Kinase Reaction Mix Start->Prepare_Mix Add_ATP Add [γ-³²P]ATP to Initiate Reaction Prepare_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_Paper Spot on P81 Filter Paper Stop_Reaction->Spot_Paper Wash Wash Filter Paper Spot_Paper->Wash Dry Air Dry Wash->Dry Count Scintillation Counting Dry->Count End End Count->End

Caption: A typical workflow for a radiometric this compound kinase assay.

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_Logic High_NSB High Non-Specific Binding (High Background) Check_Blocking Is Blocking Optimized? High_NSB->Check_Blocking Optimize_Blocking Optimize Blocking Agent and Concentration Check_Blocking->Optimize_Blocking No Check_Detergent Is Detergent Used in Wash Buffer? Check_Blocking->Check_Detergent Yes Optimize_Blocking->Check_Detergent Add_Optimize_Detergent Add/Optimize Detergent (e.g., Tween-20) Check_Detergent->Add_Optimize_Detergent No Check_Buffer Are Buffer Conditions (pH, Salt) Optimal? Check_Detergent->Check_Buffer Yes Add_Optimize_Detergent->Check_Buffer Adjust_Buffer Adjust pH and/or Salt Concentration Check_Buffer->Adjust_Buffer No Check_Reagents Are Reagents High Purity? Check_Buffer->Check_Reagents Yes Adjust_Buffer->Check_Reagents Use_High_Purity Use High-Purity Reagents Check_Reagents->Use_High_Purity No Problem_Solved Problem Resolved Check_Reagents->Problem_Solved Yes Use_High_Purity->Problem_Solved Contact_Support Contact Technical Support Problem_Solved->Contact_Support If problem persists

Caption: A logical workflow for troubleshooting high non-specific binding in this compound assays.

References

Technical Support Center: Refining the AKTide-2T Assay for Enhanced Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of the AKTide-2T assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is it used for?

The this compound assay is an in vitro method used to measure the kinase activity of Akt (also known as Protein Kinase B or PKB). It utilizes a synthetic peptide, this compound, as a substrate for Akt. The assay is a powerful tool for studying Akt signaling pathways, screening for Akt inhibitors or activators, and characterizing the enzymatic activity of purified or partially purified Akt preparations.[1][2][3]

Q2: What is the principle behind the radiometric this compound assay?

The traditional this compound assay is a radiometric assay that measures the transfer of a radioactive phosphate group from gamma-labeled ATP ([γ-³²P]ATP) to the this compound peptide substrate by the Akt kinase. The reaction is stopped, and the radiolabeled peptide is separated from the unincorporated [γ-³²P]ATP, typically by spotting the reaction mixture onto P81 phosphocellulose paper. The paper binds the positively charged peptide while the negatively charged ATP is washed away. The amount of radioactivity incorporated into the peptide is then quantified using a scintillation counter or a phosphorimager, which is directly proportional to the Akt kinase activity.[4][5][6][7]

Q3: Are there non-radioactive alternatives to the this compound assay?

Yes, several non-radioactive kinase assay formats are available and can be adapted for Akt activity measurement. These methods offer increased safety and are often more amenable to high-throughput screening.[1][8][9][10] Alternatives include:

  • ELISA-based assays: These use a specific antibody that recognizes the phosphorylated form of the substrate peptide.[1][11]

  • Fluorescence-based assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[12][13]

  • Luminescence-based assays: These methods often measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[6][14]

Q4: I can no longer purchase P81 phosphocellulose paper. What are the alternatives?

The discontinuation of P81 phosphocellulose paper has been a significant concern for researchers. Fortunately, viable alternatives have been identified and validated.[4][15][16][17][18] These include:

  • LSA-50 paper: This paper has been shown to be a worthy alternative to P81, with comparable performance in radiometric assays.[4][15][16]

  • SVI-P cation-exchange filter paper: This is another suitable replacement for P81 and performs comparably in capturing peptide substrates in various kinase assays.[17][18]

  • Glass Fiber Filters: Some studies have reported successful use of glass fiber filters for radiometric kinase assays.[19]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal 1. Incomplete removal of unincorporated [γ-³²P]ATP.[4][17][18] 2. Contamination of reagents with ATPases or other kinases. 3. Non-specific binding of [γ-³²P]ATP to the phosphocellulose paper or other reaction components.[6] 4. Use of expired or poor-quality [γ-³²P]ATP.1. Increase the number and duration of wash steps. For LSA-50 paper, up to six washes may be necessary to reduce background.[4] For SVI-P paper, extended wash steps are also recommended.[17][18] 2. Use high-purity reagents and enzyme preparations. Include a negative control without enzyme to assess background from other sources. 3. Ensure the wash buffer (e.g., phosphoric acid) is at the correct concentration and pH to effectively repel unbound ATP.[4] 4. Use fresh [γ-³²P]ATP and store it appropriately.
Low or No Signal 1. Inactive Akt enzyme.[3] 2. Suboptimal assay conditions (e.g., ATP concentration, substrate concentration, pH, temperature).[20] 3. Problems with the [γ-³²P]ATP (e.g., decayed, incorrect concentration). 4. Inefficient binding of the phosphorylated peptide to the phosphocellulose paper.[6] 5. Incorrect assay setup or pipetting errors.1. Verify the activity of the Akt enzyme using a positive control. Ensure proper storage and handling of the enzyme. 2. Optimize the concentration of ATP and this compound. The ATP concentration should ideally be at or near the Km of the kinase for ATP for inhibitor screening.[21][22] Titrate the substrate concentration to find the optimal level.[23] 3. Check the age and specific activity of the [γ-³²P]ATP. Perform a control reaction with a known active kinase. 4. Ensure the this compound peptide has a net positive charge to bind to the negatively charged phosphocellulose paper.[6] 5. Double-check all reagent concentrations and volumes. Use calibrated pipettes.
High Variability Between Replicates 1. Inconsistent spotting of the reaction mixture onto the phosphocellulose paper. 2. Inconsistent washing of the phosphocellulose paper. 3. Pipetting inaccuracies. 4. Edge effects in multi-well plates.1. Spot a consistent volume in the center of each marked square on the paper. Allow the spots to dry completely before washing.[7] 2. Ensure all paper squares are submerged and agitated equally during the wash steps. 3. Use precise pipetting techniques and ensure thorough mixing of all reaction components. 4. Randomize sample placement in the plate and avoid using the outer wells if edge effects are suspected.
Assay Sensitivity is Too Low 1. Substrate concentration is too far from the Km.[22] 2. ATP concentration is too high, leading to competition for inhibitors.[21][24] 3. Low specific activity of [γ-³²P]ATP. 4. High background noise is masking the signal.[25]1. Determine the Km of Akt for this compound and use a substrate concentration around the Km value for optimal sensitivity to inhibitors.[22] 2. For inhibitor screening, using an ATP concentration close to the Km for ATP can increase sensitivity to competitive inhibitors.[21][24] 3. Use [γ-³²P]ATP with a higher specific activity to increase the signal.[5] 4. Refer to the "High Background Signal" section for troubleshooting tips to reduce noise and improve the signal-to-noise ratio.

Quantitative Data Summary

The following tables provide example data for optimizing the this compound assay.

Table 1: Effect of ATP Concentration on Inhibitor IC50

This table illustrates how varying the ATP concentration can affect the apparent potency (IC50) of an ATP-competitive inhibitor.

KinaseInhibitorATP ConcentrationIC50 (nM)
Akt1Staurosporine10 µM50
Akt1Staurosporine100 µM250
Akt1Staurosporine1 mM (Physiological)>1000

Data are hypothetical and for illustrative purposes.

Table 2: Comparison of P81 and LSA-50 Phosphocellulose Papers

This table presents a comparison of background signal and kinase activity measurements using P81 and an alternative, LSA-50 paper.

Paper TypeBackground (CPM) - 3 WashesBackground (CPM) - 6 WashesRelative Kinase Activity (%)
P81150145100
LSA-5045020098

Data adapted from literature to illustrate the importance of optimizing wash steps for alternative papers.[4]

Experimental Protocols

Protocol 1: Standard Radiometric this compound Assay

This protocol outlines the steps for a standard radiometric assay using phosphocellulose paper.

  • Prepare the Kinase Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mix on ice. For a final volume of 25 µL, the components are:

      • Kinase Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

      • Active Akt enzyme (e.g., 10-20 ng)

      • This compound substrate (final concentration 20-50 µM)

      • Inhibitor or vehicle control (e.g., DMSO)

      • Magnesium/ATP mixture (final concentration 10 mM MgCl₂ and 100 µM ATP) containing 0.5-1.0 µCi [γ-³²P]ATP.

  • Initiate the Reaction:

    • Initiate the kinase reaction by adding the Magnesium/ATP mixture.

    • Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Terminate the reaction by adding 10 µL of 75 mM phosphoric acid.

  • Spot onto Phosphocellulose Paper:

    • Spot 20 µL of the reaction mixture onto a pre-labeled 2 cm x 2 cm square of P81 or an alternative phosphocellulose paper (e.g., LSA-50).[4][7]

  • Wash the Paper:

    • Wash the paper squares 3-6 times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring.[4]

    • Perform a final wash with acetone to dry the paper.

  • Quantify Radioactivity:

    • Place the dried paper squares into scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

Protocol 2: Non-Radioactive ELISA-based Akt Assay

This protocol provides an alternative, non-radioactive method for measuring Akt activity.[1]

  • Coat the Plate:

    • Coat a 96-well plate with a solution containing the this compound peptide and allow it to bind overnight at 4°C.

  • Wash and Block:

    • Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Kinase Reaction:

    • Add the kinase reaction mixture to each well, including active Akt enzyme, ATP, and the test compounds.

    • Incubate at 30°C for 30-60 minutes.

  • Add Phospho-Specific Antibody:

    • Wash the plate to remove the reaction mixture.

    • Add a primary antibody that specifically recognizes the phosphorylated this compound substrate and incubate for 1-2 hours.

  • Add Secondary Antibody:

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Develop and Read:

    • Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

AKT_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt_inactive Akt (inactive) PIP3->Akt_inactive recruits Akt_active Akt (active) PDK1->Akt_active phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_active phosphorylates (Ser473) Akt_inactive->Akt_active Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt_active->Downstream phosphorylates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival regulates

Caption: The PI3K/Akt signaling pathway leading to cell survival and proliferation.

Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Akt, this compound) Start->Prepare_Mix Add_ATP Initiate with [γ-³²P]ATP Prepare_Mix->Add_ATP Incubate Incubate (30°C) Add_ATP->Incubate Stop Stop Reaction (Phosphoric Acid) Incubate->Stop Spot Spot on Phosphocellulose Paper Stop->Spot Wash Wash Paper Spot->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify End End Quantify->End

Caption: Workflow for the radiometric this compound kinase assay.

References

Validation & Comparative

A Head-to-Head Comparison of AKTide-2T and GSK-3 Fusion Protein for Akt Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal substrate is a critical step in designing accurate and reliable Akt kinase assays. The choice between a synthetic peptide substrate, such as AKTide-2T, and a full-length or fusion protein substrate, like GSK-3, can significantly impact assay performance, specificity, and biological relevance. This guide provides a comprehensive head-to-head comparison of these two commonly used Akt substrates, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and GSK-3 fusion protein are effective substrates for measuring the activity of Akt, a key serine/threonine kinase involved in cellular processes like cell survival, growth, and metabolism. This compound, a synthetic peptide, offers the advantages of high specificity and suitability for high-throughput screening. In contrast, the GSK-3 fusion protein, a larger, more physiologically relevant substrate, may provide deeper insights into the regulation of a natural Akt target. The selection of a substrate ultimately depends on the specific experimental goals, assay format, and desired balance between throughput and biological context.

Quantitative Performance Data

FeatureThis compoundGSK-3 Fusion Protein
Substrate Type Synthetic PeptideRecombinant Fusion Protein
Description A 14-amino acid peptide that mimics the optimal phosphorylation sequence for Akt.[1]A fusion protein containing the Akt phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3).[2]
Specificity Designed for high specificity to Akt.As a natural substrate, it can be phosphorylated by other kinases, although assays are designed to minimize this.
Biological Relevance Represents an optimized, consensus phosphorylation site.Represents a physiologically relevant, natural substrate of Akt.[3][4]
Assay Formats Amenable to various formats including ELISA, radioactive, and fluorescence-based assays.Primarily used in Western blot-based and radioactive assays.[5][6]
Throughput High-throughput compatible.Generally lower throughput due to the nature of the detection methods (e.g., Western blotting).
Reported Kinetic/Binding Parameters Ki of 12 nM for competitive inhibition of histone H2B phosphorylation by Akt.[1][7] (Note: This is an inhibition constant, not a substrate kinetic constant).Specific kinetic parameters (Km, Vmax) as an Akt substrate are not consistently reported in a standardized manner.

Signaling Pathways and Experimental Workflows

To understand the context in which these substrates are used, it is essential to visualize the relevant signaling pathway and the general workflow of an Akt kinase assay.

Akt_Signaling_Pathway Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) GSK-3 GSK-3 Akt->GSK-3 Phosphorylates & Inhibits (Ser9/21) Downstream Effects Downstream Effects Akt->Downstream Effects Regulates GSK-3->Downstream Effects Regulates

Caption: The PI3K/Akt signaling pathway, highlighting the role of GSK-3 as a downstream target of Akt.

Akt_Assay_Workflow General Akt Kinase Assay Workflow cluster_preparation Sample Preparation cluster_reaction Kinase Reaction cluster_detection Detection Cell Lysate Cell Lysate Immunoprecipitation Immunoprecipitation Cell Lysate->Immunoprecipitation Purified Akt Purified Akt Immunoprecipitation->Purified Akt Incubation Incubation Purified Akt->Incubation Kinase Buffer Kinase Buffer Kinase Buffer->Incubation Substrate This compound or GSK-3 Fusion Protein Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Detection Method Western Blot, ELISA, Autoradiography, etc. Incubation->Detection Method Data Analysis Data Analysis Detection Method->Data Analysis

Caption: A generalized workflow for performing an in vitro Akt kinase assay.

Detailed Experimental Protocols

The following are generalized protocols for performing an Akt kinase assay using either a peptide-based (this compound) or protein-based (GSK-3 fusion protein) substrate.

Protocol 1: Non-Radioactive Akt Kinase Assay with GSK-3 Fusion Protein (Western Blot Detection)

This protocol is adapted from commercially available kits and is suitable for measuring Akt activity from cell lysates.[3][5][6]

Materials:

  • Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, and 1 mM PMSF)

  • Immobilized Akt antibody (e.g., conjugated to Sepharose beads)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • GSK-3 Fusion Protein

  • ATP solution (10 mM)

  • SDS Sample Buffer

  • Primary antibody: Phospho-GSK-3α/β (Ser21/9) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells as required for the experiment.

    • Wash cells with ice-old PBS and then lyse with ice-cold Cell Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of Akt:

    • Add immobilized Akt antibody to the cell lysate.

    • Incubate with gentle rocking overnight at 4°C.

    • Pellet the beads by centrifugation and wash them twice with Cell Lysis Buffer and twice with Kinase Buffer.

  • Kinase Reaction:

    • Resuspend the washed beads in Kinase Buffer.

    • Add GSK-3 fusion protein and ATP to initiate the reaction. A typical final concentration for ATP is 200 µM.

    • Incubate for 30 minutes at 30°C.

    • Terminate the reaction by adding SDS Sample Buffer.

  • Western Blotting:

    • Boil the samples and centrifuge to pellet the beads.

    • Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-GSK-3.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Protocol 2: Radioactive Akt Kinase Assay with this compound (Filter Binding)

This protocol is a generalized method for a radioactive kinase assay.[8][9]

Materials:

  • Purified active Akt enzyme

  • Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • This compound peptide substrate

  • [γ-32P]ATP

  • ATP solution (10 mM, non-radioactive)

  • Phosphocellulose paper

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Kinase Assay Buffer, purified active Akt, and this compound substrate.

    • Keep the reaction mixture on ice.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP. The final ATP concentration should be optimized for the specific experiment.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination and Spotting:

    • Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with the Wash Buffer to remove unincorporated [γ-32P]ATP.

  • Quantification:

    • Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

Conclusion

The choice between this compound and GSK-3 fusion protein for Akt assays is a critical decision that should be guided by the specific research question and experimental design.

  • This compound is an excellent choice for high-throughput screening of Akt inhibitors and for studies where a highly specific and reproducible measure of Akt activity is required. Its synthetic nature ensures batch-to-batch consistency.

  • GSK-3 fusion protein is more suitable for studies aiming to understand the regulation of a natural Akt substrate and for validating findings from peptide-based assays in a more physiological context. Assays with GSK-3 can provide valuable insights into how Akt activity translates to the modulation of its downstream effectors.

For a comprehensive research strategy, it may be beneficial to use both types of substrates: this compound for initial screening and kinetic studies, and GSK-3 fusion protein for validation and to explore the biological consequences of Akt activation.

References

Evaluating the specificity of AKTide-2T for different Akt isoforms (Akt1, Akt2, Akt3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of AKTide-2T, a peptide substrate designed for assaying the activity of the Akt serine/threonine kinase. The focus of this document is to assess its specificity towards the three main Akt isoforms: Akt1, Akt2, and Akt3. Due to the limited availability of direct comparative data in peer-reviewed literature, this guide also presents alternative substrates and outlines a comprehensive experimental protocol to enable researchers to perform their own specificity analysis.

Introduction to Akt Isoforms and the Importance of Specificity

The Akt (also known as Protein Kinase B or PKB) family of kinases comprises three highly homologous isoforms: Akt1, Akt2, and Akt3.[1][2] These isoforms are central nodes in the PI3K/Akt signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][3][4] While they share a high degree of similarity and can phosphorylate substrates with the consensus motif RxRxxS/T, the isoforms are not functionally redundant and can even have opposing roles in certain cellular contexts.[3][5][6] For instance, in some cancers, Akt1 has been shown to suppress metastasis, while Akt2 promotes it.[6] Given these distinct and critical roles, the ability to specifically measure the activity of each isoform is paramount for both basic research and the development of targeted therapeutics.

This compound: An In Vitro Substrate for Akt

This compound is a synthetic peptide that mimics the optimal phosphorylation sequence of Akt. It is marketed as an excellent in vitro substrate for Akt kinase activity. However, detailed, publicly available kinetic data (e.g., Km, kcat) comparing its performance across the individual Akt1, Akt2, and Akt3 isoforms is currently lacking. To provide a framework for its evaluation, this guide outlines the necessary experimental procedures to determine these parameters.

Alternative Akt Substrates for Comparison

To provide context for the evaluation of this compound, two commonly used alternative peptide substrates are presented here: Crosstide and a peptide derived from Glycogen Synthase Kinase 3 (GSK-3).

  • Crosstide: A widely used peptide substrate for Akt.

  • GSK-3 Peptide: A peptide sequence derived from GSK-3, a well-established physiological substrate of Akt.[7][8]

Quantitative Data Comparison

The following table is presented as a template for summarizing the results of the experimental protocol described below. The values for this compound are hypothetical and should be determined experimentally. The data for Crosstide and GSK-3 Peptide are based on representative values from the literature where available, but may vary depending on assay conditions.

SubstrateTarget IsoformKm (µM)Vmax (relative units)kcat/Km (relative units)
This compound Akt1TBDTBDTBD
Akt2TBDTBDTBD
Akt3TBDTBDTBD
Crosstide Akt1~10-50~1.0~1.0
Akt2~15-60~0.8~0.7
Akt3~5-40~1.2~1.5
GSK-3 Peptide Akt1~5-20~1.0~1.0
Akt2~8-25~0.9~0.8
Akt3~4-15~1.1~1.3

TBD: To Be Determined experimentally. Relative units are normalized to the performance of the substrate with Akt1.

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the kinetic parameters of a peptide substrate (e.g., this compound) for each of the purified Akt isoforms.

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for this compound, Crosstide, and GSK-3 peptide with purified, active Akt1, Akt2, and Akt3.

Materials:

  • Purified, active recombinant human Akt1, Akt2, and Akt3 enzymes.

  • Peptide substrates: this compound, Crosstide, and GSK-3 peptide.

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[9]

  • ATP (stock solution, e.g., 10 mM).

  • ADP-Glo™ Kinase Assay Kit (or similar technology to detect kinase activity).

  • Microplate reader capable of luminescence detection.

  • Standard laboratory equipment (pipettes, microplates, etc.).

Procedure:

  • Enzyme and Substrate Preparation:

    • Reconstitute and dilute the purified Akt isoforms and peptide substrates to the desired stock concentrations in an appropriate buffer. Store on ice.

  • Kinase Reaction Setup:

    • Prepare a series of peptide substrate dilutions in kinase assay buffer. The concentration range should span from approximately 0.1x to 10x the expected Km.

    • For each Akt isoform, set up reactions in a microplate. To each well, add:

      • Kinase assay buffer.

      • A fixed, limiting concentration of the Akt isoform (to be determined empirically to ensure the reaction is in the linear range).

      • Varying concentrations of the peptide substrate.

    • Initiate the kinase reaction by adding a fixed, non-limiting concentration of ATP (e.g., 100 µM).

  • Incubation:

    • Incubate the reaction plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed.

  • Detection of Kinase Activity:

    • Terminate the kinase reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions.[9][10] This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The raw luminescence units are proportional to the amount of ADP produced, which reflects the initial reaction velocity (V₀).

    • For each Akt isoform and peptide substrate combination, plot the initial velocity (V₀) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    • Calculate the catalytic efficiency (kcat/Km) to compare the specificity of each isoform for the different substrates.

Mandatory Visualizations

Signaling Pathway Diagram

Akt_Signaling_Pathway cluster_akt Akt Isoforms RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits to membrane PDK1 PDK1 PDK1->Akt_inactive Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_inactive Phosphorylates (Ser473/474/472) Akt_active Akt (active) (Akt1, Akt2, Akt3) Akt_inactive->Akt_active Downstream Downstream Substrates (e.g., GSK-3, FOXO) Akt_active->Downstream Phosphorylates Cellular_Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Cellular_Response PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway leading to the activation of Akt isoforms.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified Akt Isoforms (1, 2, 3) - Peptide Substrates - Kinase Buffer, ATP start->reagents setup Set up Kinase Reactions: - Fixed [Akt] - Varying [Substrate] reagents->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Detect ADP Production (e.g., ADP-Glo) incubate->detect analyze Data Analysis: - Plot V₀ vs. [Substrate] - Non-linear Regression detect->analyze results Determine Kinetic Parameters: Km, Vmax, kcat/Km analyze->results compare Compare Isoform Specificity results->compare

Caption: Workflow for determining the kinetic parameters of Akt substrates.

References

A Researcher's Guide to Alternative Peptide Substrates for In Vitro Akt Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vitro measurement of Akt (Protein Kinase B) activity is a cornerstone of signal transduction research and drug discovery. The choice of substrate is critical for assay sensitivity, specificity, and reliability. This guide provides a comprehensive comparison of commonly used alternative peptide substrates for in vitro Akt activity assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.

The serine/threonine kinase Akt is a central node in cellular signaling, governing a multitude of processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt signaling pathway is implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. Consequently, the accurate in vitro measurement of Akt kinase activity is essential for both basic research and the development of novel inhibitors.

Traditionally, Akt activity assays have relied on the phosphorylation of the full-length protein substrate, Glycogen Synthase Kinase 3 (GSK-3). While effective, the use of a full-length protein can present challenges in terms of production, purity, and assay optimization. Synthetic peptide substrates offer a convenient and highly reproducible alternative, providing defined phosphorylation sites and enabling the development of high-throughput, non-radioactive assay formats.

This guide compares the performance of several key alternative peptide substrates for in vitro Akt activity measurement, providing a summary of their kinetic parameters and detailed experimental protocols for their use in non-radioactive kinase assays.

Comparative Performance of Akt Peptide Substrates

The efficiency of a peptide substrate is determined by its affinity for the kinase (Km) and the maximum rate of phosphorylation (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a faster turnover rate. The following table summarizes the available kinetic data for popular alternative peptide substrates for Akt.

Peptide SubstrateSequenceKm (µM)Vmax (pmol/min/µg)
CrosstideGRPRTSSFAEG6.212.1
CSP-derived peptideKGSGRRRAS(10)LRV4.110.4
RPRAATFRPRAATFNot ReportedNot Reported
Aktide-2T (CKRPRAASFAE)CKRPRAASFAENot ReportedNot Reported

Note: Kinetic parameters can vary depending on the specific Akt isoform, assay conditions (e.g., ATP concentration, buffer composition), and the method of measurement. The data presented here is for comparative purposes.

Visualizing the Akt Signaling Pathway and Assay Workflow

To provide a clear understanding of the biological context and the experimental process, the following diagrams illustrate the Akt signaling pathway and a general workflow for an in vitro Akt kinase assay.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (inactive) PIP3->Akt Recruitment PDK1->Akt Phosphorylates (Thr308) Akt_active Akt (active) Akt->Akt_active Activation (also requires Ser473 phosphorylation by mTORC2) Downstream Downstream Substrates (e.g., GSK-3, FOXO) Akt_active->Downstream Phosphorylates Cellular_Response Cellular Responses (Growth, Survival, etc.) Downstream->Cellular_Response

Figure 1. Simplified Akt Signaling Pathway.

In_Vitro_Akt_Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Akt_Enzyme Purified Active Akt Enzyme Incubation Incubate at 30°C Akt_Enzyme->Incubation Peptide_Substrate Peptide Substrate (e.g., Crosstide) Peptide_Substrate->Incubation ATP ATP ATP->Incubation Assay_Buffer Kinase Assay Buffer Assay_Buffer->Incubation Phosphorylation Peptide Phosphorylation Incubation->Phosphorylation Detection_Reagent Add Detection Reagent (e.g., Phospho-specific antibody) Phosphorylation->Detection_Reagent Signal_Measurement Measure Signal (e.g., Fluorescence, Luminescence, Absorbance) Detection_Reagent->Signal_Measurement

Figure 2. General Workflow for an In Vitro Akt Kinase Assay.

Experimental Protocols

Below are detailed methodologies for performing in vitro Akt kinase assays using different peptide substrates in a non-radioactive format.

Protocol 1: ELISA-Based Akt Kinase Assay using Crosstide

This protocol is adapted from commercially available ELISA-based kits and provides a framework for a robust and sensitive assay.

Materials:

  • Purified active Akt enzyme

  • Crosstide peptide (GRPRTSSFAEG)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution (10 mM)

  • 96-well microplate coated with a generic peptide-binding surface

  • Phospho-Akt Substrate (RXRXXS/T) Motif Antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Wash Buffer (e.g., TBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the active Akt enzyme, Crosstide peptide, and ATP to their desired working concentrations in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 25 µL of the diluted active Akt enzyme to the wells of the microplate.

    • Add 25 µL of the diluted Crosstide peptide to the wells.

    • Initiate the reaction by adding 10 µL of diluted ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of a solution containing EDTA to chelate the Mg2+ ions.

  • Detection:

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted Phospho-Akt Substrate Motif Antibody to each well and incubate at room temperature for 1-2 hours.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Fluorescence-Based Akt Kinase Assay using a Labeled Peptide (e.g., Fluorescein-RPRAATF)

This protocol outlines a continuous, real-time assay format using a fluorescently labeled peptide substrate.

Materials:

  • Purified active Akt enzyme

  • Fluorescently labeled peptide substrate (e.g., Fluorescein-RPRAATF)

  • Kinase Assay Buffer (as in Protocol 1)

  • ATP solution (10 mM)

  • Black, low-volume 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the active Akt enzyme, fluorescently labeled peptide substrate, and ATP to their desired working concentrations in Kinase Assay Buffer.

  • Assay Setup:

    • In the wells of the 384-well plate, add the diluted active Akt enzyme and the fluorescently labeled peptide substrate.

    • Allow the plate to equilibrate to the assay temperature (e.g., 30°C) in the fluorescence plate reader.

  • Initiate Reaction and Read:

    • Initiate the kinase reaction by adding ATP to the wells.

    • Immediately begin monitoring the change in fluorescence intensity over time using the plate reader. The phosphorylation of the peptide can lead to a change in the fluorescent properties of the label.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. This rate is proportional to the Akt kinase activity.

Protocol 3: Western Blot-Based Akt Kinase Assay using GSK-3 Fusion Protein

This protocol is a classic, non-radioactive method that relies on the detection of phosphorylated substrate by a specific antibody.[1]

Materials:

  • Cell lysates containing active Akt (or purified active Akt)

  • Anti-Akt antibody conjugated to beads (for immunoprecipitation)

  • GSK-3 fusion protein

  • Kinase Assay Buffer (as in Protocol 1)

  • ATP solution (10 mM)

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Phospho-GSK-3α/β (Ser21/9) Antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Immunoprecipitation of Akt (from cell lysates):

    • Incubate cell lysates with anti-Akt antibody-conjugated beads overnight at 4°C to capture active Akt.

    • Wash the beads several times with lysis buffer and then with Kinase Assay Buffer.

  • Kinase Reaction:

    • Resuspend the beads in Kinase Assay Buffer containing the GSK-3 fusion protein and ATP.

    • Incubate at 30°C for 30 minutes with gentle agitation.

  • SDS-PAGE and Western Blotting:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then probe with the Phospho-GSK-3α/β (Ser21/9) Antibody.

    • Wash the membrane and then probe with an HRP-conjugated secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to phosphorylated GSK-3 is proportional to the Akt activity.

Conclusion

The selection of an appropriate peptide substrate is a critical step in designing a robust and reliable in vitro Akt kinase assay. This guide provides a comparative overview of several popular alternative peptide substrates, highlighting their performance characteristics and providing detailed experimental protocols for their use in non-radioactive assay formats. By understanding the kinetic properties of these substrates and following the outlined methodologies, researchers can confidently measure Akt activity to advance their studies in cellular signaling and drug discovery.

References

A Comparative Analysis of AKTide-2T and Crosstide as Akt Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used peptide substrates for the serine/threonine kinase Akt (also known as Protein Kinase B): AKTide-2T and Crosstide. The selection of an appropriate substrate is critical for the accurate assessment of Akt activity in various research and drug discovery applications. This document aims to provide an objective comparison of their performance, supported by available experimental data, and to offer standardized protocols for their use.

Introduction to Akt and its Substrates

Akt is a key downstream effector of the PI3K signaling pathway, playing a crucial role in regulating cell survival, proliferation, metabolism, and angiogenesis. The dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and diabetes, making Akt a significant therapeutic target.

The in vitro kinase activity of Akt is commonly measured by quantifying the transfer of a phosphate group from ATP to a specific substrate. Peptide substrates, which are short, synthetic amino acid sequences mimicking the phosphorylation site of natural Akt substrates, are frequently employed for this purpose due to their specificity, ease of use, and suitability for high-throughput screening.

This compound is a synthetic peptide designed to mimic the optimal phosphorylation sequence for Akt. Crosstide , on the other hand, is a peptide derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), a well-characterized physiological substrate of Akt.

Data Presentation: A Head-to-Head Comparison

FeatureThis compoundCrosstide
Amino Acid Sequence ARKRERTYSFGHHAGRPRTSSFAEG
Molecular Weight (Da) ~1715.9~1163.2
Origin Synthetic, optimized sequenceDerived from Glycogen Synthase Kinase-3 (GSK-3)
Reported Km for Akt 3.9 µM[1]Not explicitly found in direct comparative studies.
Reported Ki 12 µM (for competitive inhibition of histone H2B phosphorylation)[1][2]Not reported
Initial Velocity Data Not explicitly reported in comparative studies.Wildtype GST-AKT2: 16 pmol phosphate/min/µg enzyme; Mutant GST-AKT2T/E,S/D: 85 pmol phosphate/min/µg enzyme[3][4]
Specificity Designed as an optimal substrate for Akt.Also a substrate for MAPKAP Kinase-1 and p70 S6 Kinase.[5]

Note: The lack of directly comparable Km and Vmax values underscores the importance of performing in-house validation experiments to determine the most suitable substrate for a specific experimental setup.

Experimental Protocols: Standardized Kinase Assay

To facilitate a direct comparison of this compound and Crosstide in your laboratory, we provide a standardized in vitro Akt kinase assay protocol based on commonly used methodologies. This protocol can be adapted for various detection methods, including radiometric, fluorescent, and luminescent readouts.

Reagents and Buffers
  • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM DTT.

  • ATP Solution: 10 mM ATP in sterile water.

  • Substrate Stock Solution: 1 mM of either this compound or Crosstide in sterile water.

  • Active Akt Enzyme: Purified, active Akt1, Akt2, or Akt3.

  • Stop Solution: For radiometric assays, 75 mM phosphoric acid. For non-radiometric assays, a solution containing EDTA to chelate Mg²⁺ and stop the reaction.

Assay Procedure
  • Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding the following components in order:

    • Kinase Buffer (1X)

    • Substrate (this compound or Crosstide) to the desired final concentration (e.g., 10-100 µM).

    • Active Akt enzyme (the optimal amount should be determined empirically, typically in the ng range).

    • Sterile water to bring the volume to the desired pre-initiation volume.

  • Initiate the Kinase Reaction: Start the reaction by adding ATP to a final concentration of 100 µM. For radiometric assays, this will include [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the Reaction: Stop the reaction by adding the appropriate Stop Solution.

  • Detection: Detect the amount of phosphorylated substrate using your chosen method:

    • Radiometric Assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence/Luminescence Assay: Follow the manufacturer's instructions for the specific assay kit (e.g., ADP-Glo™, LanthaScreen™). These assays typically measure the amount of ADP produced, which is proportional to the kinase activity.

Mandatory Visualizations

Akt Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (inactive) PIP3->Akt Recruitment PDK1 PDK1 PDK1->Akt P-Thr308 mTORC2 mTORC2 mTORC2->Akt P-Ser473 pAkt Akt (active) Downstream Downstream Effectors pAkt->Downstream Phosphorylation

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Workflow for Akt Kinase Assay

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, Substrate, Akt) Start->Prepare Initiate Initiate Reaction (Add ATP) Prepare->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Phosphorylation Terminate->Detect End End Detect->End

Caption: A generalized workflow for an in vitro Akt kinase assay.

Conclusion

Both this compound and Crosstide are valuable tools for measuring Akt kinase activity. This compound, being an optimized synthetic peptide, may offer higher specificity for Akt. Crosstide, derived from a natural substrate, provides a more physiological context but may also be phosphorylated by other kinases.

The choice between these two substrates will ultimately depend on the specific requirements of the assay, including the desired level of specificity, the nature of the biological sample, and the detection method employed. It is strongly recommended that researchers perform pilot experiments to empirically determine the optimal substrate and assay conditions for their particular application. This will ensure the generation of robust and reliable data for advancing research and drug development efforts targeting the Akt signaling pathway.

References

Unveiling the Utility of AKTide-2T in Kinase Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of AKT signaling, the selection of appropriate tools is paramount. This guide provides a comprehensive comparison of AKTide-2T, a widely used peptide substrate, with other alternatives for studying the activity of the AKT serine/threonine kinase. We present a detailed analysis of its performance, supported by experimental data, alongside a look at alternative peptide substrates and small molecule inhibitors.

At the Bench: Comparing Performance Metrics

To facilitate an objective assessment, the following tables summarize the key performance indicators for this compound and its alternatives. These metrics are crucial for designing and interpreting in vitro kinase assays.

Peptide Substrates: A Head-to-Head Comparison

Peptide substrates are short, synthetic sequences that mimic the phosphorylation site of a natural AKT target. Their kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are critical indicators of their efficiency as a substrate. A lower K_m value signifies a higher affinity of the enzyme for the substrate.

SubstrateSequenceK_m (µM)V_max (pmol/min/µg)Primary Application
This compound ARKRERTYSFGHHA~3.9Not explicitly stated in all literature, but considered a high-efficiency substrateIn vitro kinase assays for AKT activity
Crosstide GRPRTSSFAEG~8~16In vitro kinase assays for AKT and other kinases like MAPKAP-K1
GSK-3α peptide YRRAAVPPSPSLSRHSSPHQ(pS)EDEEENot consistently reported for AKTNot consistently reported for AKTPrimarily a substrate for GSK-3, but can be phosphorylated by AKT

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., enzyme concentration, ATP concentration, buffer composition).

Small Molecule Inhibitors: Potency and Mechanism

Small molecule inhibitors are essential for dissecting the role of AKT in cellular processes and for therapeutic development. They are broadly categorized as ATP-competitive or allosteric inhibitors. Their potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

InhibitorTypeTarget IsoformsIC50 (nM)
Capivasertib (AZD5363) ATP-competitivePan-AKT (AKT1/2/3)AKT1: ~3; AKT2: ~7; AKT3: ~8
Ipatasertib (GDC-0068) ATP-competitivePan-AKT (AKT1/2/3)AKT1: ~5; AKT2: ~18; AKT3: ~20
MK-2206 AllostericAKT1/2AKT1: ~8; AKT2: ~12
Miransertib (ARQ 092) AllostericPan-AKT (AKT1/2/3)AKT1: ~5; AKT2: ~4.5; AKT3: ~16

Note: IC50 values are highly dependent on the assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.

Under the Microscope: Experimental Protocols

Detailed and reproducible protocols are the bedrock of sound scientific research. Below are standardized protocols for in vitro AKT kinase assays using peptide substrates and for evaluating small molecule inhibitors.

In Vitro AKT Kinase Assay with Peptide Substrate (e.g., this compound)

This protocol outlines a typical radioactive kinase assay to measure the activity of purified or immunoprecipitated AKT.

Materials:

  • Active AKT enzyme

  • Peptide substrate (e.g., this compound)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • [γ-³²P]ATP

  • ATP solution (10 mM)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture by combining Kinase Assay Buffer, peptide substrate, and active AKT enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the K_m for ATP for the specific AKT isoform.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the Stop Solution.

  • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate kinase activity based on the amount of ³²P transferred to the peptide substrate per unit of time.

A non-radioactive alternative can be performed using a phosphospecific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.

In Vitro Kinase Assay for Small Molecule Inhibitor IC50 Determination

This protocol is designed to determine the potency of an AKT inhibitor.

Procedure:

  • Set up a series of kinase reactions as described above.

  • To each reaction, add a different concentration of the small molecule inhibitor, typically in a serial dilution. Include a control reaction with no inhibitor.

  • Initiate the reactions by adding the ATP mixture.

  • After incubation, terminate the reactions and quantify the kinase activity for each inhibitor concentration.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizing the Science: Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Substrate Downstream Substrates AKT->Substrate Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellResponse Cellular Responses (Growth, Survival, etc.) Substrate->CellResponse

Caption: The PI3K/AKT Signaling Pathway.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, AKT, Substrate) Start->Prepare Initiate Initiate Reaction (Add [γ-³²P]ATP) Prepare->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction (Add Stop Solution) Incubate->Terminate Spot Spot on P81 Paper Terminate->Spot Wash Wash P81 Paper Spot->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data Quantify->Analyze

Caption: Experimental Workflow for a Radioactive AKT Kinase Assay.

Inhibitor_Comparison cluster_peptide Peptide Substrate (e.g., this compound) cluster_atp ATP-Competitive Inhibitor cluster_allosteric Allosteric Inhibitor AKT AKT Kinase PH Domain Kinase Domain Peptide Binds to active site AKT:kin->Peptide Phosphorylation ATP_Inhibitor Competes with ATP for binding to the kinase domain AKT:kin->ATP_Inhibitor Inhibition Allo_Inhibitor Binds to a site distinct from the active site, often involving the PH domain AKT:ph->Allo_Inhibitor Inhibition

Caption: Comparison of AKT-Targeting Molecules.

Conclusion

This compound serves as a robust and high-affinity peptide substrate for in vitro AKT kinase assays, validated by its low K_m value. When selecting a tool for AKT research, the specific experimental goals must be considered. For quantifying enzymatic activity, peptide substrates like this compound and Crosstide are excellent choices. For investigating the cellular functions of AKT or for therapeutic development, small molecule inhibitors, both ATP-competitive and allosteric, provide indispensable means to modulate kinase activity in a cellular context. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their specific research needs.

Assessing the advantages and disadvantages of AKTide-2T versus full-length protein substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of substrate in a kinase assay is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two common substrate types for Akt (Protein Kinase B) assays: the synthetic peptide AKTide-2T and full-length protein substrates, such as Glycogen Synthase Kinase-3 (GSK-3). Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate substrate for their specific research needs.

Executive Summary

The selection between a synthetic peptide like this compound and a full-length protein substrate for Akt kinase assays involves a trade-off between convenience and physiological relevance. This compound, a short peptide, offers high specificity, sensitivity, and ease of use, making it ideal for high-throughput screening (HTS) and inhibitor profiling. In contrast, full-length protein substrates, such as GSK-3, provide a more biologically relevant context, allowing for the investigation of regulatory interactions and the identification of inhibitors that may act outside the active site. However, assays with full-length proteins are often more complex and less amenable to high-throughput formats.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available kinetic data for this compound and a representative full-length protein substrate, GSK-3α. It is important to note that direct head-to-head kinetic comparisons under identical experimental conditions are not extensively available in the literature. The presented data is compiled from various sources and should be interpreted with this in mind.

Table 1: General Characteristics of this compound vs. Full-Length Protein Substrates

FeatureThis compoundFull-Length Protein Substrate (e.g., GSK-3α)
Type Synthetic PeptideRecombinant or purified full-length protein
Specificity High for Akt consensus sequenceCan be phosphorylated by other kinases
Sensitivity High, often used in sensitive fluorescence or luminescence assaysVariable, depends on the detection method
Complexity Low, readily soluble and easy to handleHigh, requires protein expression, purification, and can be prone to aggregation
Physiological Relevance Moderate, represents the phosphorylation motifHigh, mimics the natural substrate in a cellular context
Assay Formats Amenable to various formats including radiometric, fluorescence, and luminescence-based assaysOften requires more complex methods like Western blotting or specific antibody-based detection
High-Throughput Screening (HTS) Well-suitedLess suitable due to complexity and cost
Cost Generally lower per reactionGenerally higher due to protein production costs

Table 2: Reported Kinetic Parameters for Akt Kinase

SubstrateKmVmax / kcatSpecific ActivitySource
This compound Not consistently reportedNot consistently reportedVaries by Akt isoform; AKT3 is reported to be ~47-fold more active than AKT1 with peptide substrates[1][1]
GSK-3α (full-length) Not consistently reportedNot consistently reportedGenerally lower than with optimal peptide substratesInferred from multiple assay descriptions
Crosstide (peptide) Not consistently reportedNot consistently reported>100 pmol/min/μg for AKT1[2]

Note: The lack of standardized reporting for Km and Vmax values for Akt with these substrates makes a direct quantitative comparison challenging. The specific activity can be influenced by the Akt isoform, the purity of the enzyme and substrate, and the specific assay conditions.

Advantages and Disadvantages

This compound (Peptide Substrate)

Advantages:

  • High Specificity and Sensitivity: this compound is designed to mimic the optimal phosphorylation sequence for Akt, leading to high specificity and low background noise in assays.

  • Ease of Use and Consistency: As a synthetic peptide, it is highly pure, readily soluble, and provides high lot-to-lot consistency, which is crucial for reproducible results.

  • Amenable to HTS: Its simplicity and compatibility with various non-radioactive assay formats make it ideal for high-throughput screening of kinase inhibitors.

  • Cost-Effective: Peptide synthesis is generally less expensive than producing recombinant full-length proteins, making it a more economical choice for large-scale screening.

Disadvantages:

  • Limited Physiological Relevance: A short peptide cannot replicate the complex tertiary structure and regulatory domains of a full-length protein. This means it may not identify allosteric inhibitors or modulators that bind outside the catalytic site.[3]

  • Potential for Altered Kinetics: The kinetic parameters (Km, Vmax) for a peptide substrate may not accurately reflect those for a full-length protein substrate in a cellular environment.

  • Lack of Regulatory Information: Assays using peptide substrates do not provide information on how protein-protein interactions or post-translational modifications of the substrate might regulate kinase activity.

Full-Length Protein Substrates (e.g., GSK-3α)

Advantages:

  • High Physiological Relevance: Using a full-length protein substrate provides a more biologically accurate representation of the kinase-substrate interaction, including the influence of domains outside the phosphorylation site.[3]

  • Discovery of Allosteric Modulators: These substrates can be used to identify inhibitors that do not compete with ATP, but instead bind to other sites on the kinase or the kinase-substrate complex.

  • Study of Regulatory Mechanisms: They allow for the investigation of how other proteins or modifications might influence the phosphorylation event.

Disadvantages:

  • Complexity and Cost: The production and purification of active, full-length proteins are complex, time-consuming, and expensive.

  • Lower Signal-to-Noise Ratio: Full-length proteins can be "stickier" and may lead to higher background signals in certain assay formats. They can also be substrates for contaminating kinases in impure enzyme preparations.

  • Not Ideal for HTS: The complexity of the assay and the cost of the substrate make it less suitable for high-throughput applications.

  • Potential for Off-Target Phosphorylation: A full-length protein may have multiple phosphorylation sites and could be a substrate for other kinases, potentially complicating data interpretation.

Experimental Protocols

Key Experiment 1: In Vitro Akt Kinase Assay using this compound (Luminescence-based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.

Methodology:

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

    • Dilute the active Akt kinase to the desired concentration in Kinase Buffer.

    • Prepare a solution of this compound substrate and ATP in Kinase Buffer. The final concentration of this compound is typically in the range of 10-100 µM, and ATP is near the Km for the specific Akt isoform, if known, or at a standard concentration (e.g., 10-100 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of test compound (or DMSO as a vehicle control).

    • Add 2 µl of the diluted Akt kinase solution to each well.

    • Initiate the reaction by adding 2 µl of the this compound/ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

Key Experiment 2: In Vitro Akt Kinase Assay using Full-Length GSK-3α (Western Blot-based)

This protocol is based on immunoprecipitation of Akt followed by a kinase reaction with recombinant GSK-3α.

Methodology:

  • Cell Lysate Preparation and Immunoprecipitation:

    • Culture and treat cells as required to activate Akt.

    • Lyse the cells in a suitable lysis buffer (e.g., containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation.

    • Immunoprecipitate Akt from the lysate using an Akt-specific antibody conjugated to beads (e.g., Protein A/G Sepharose). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads with the immunoprecipitated Akt in Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).

    • Add recombinant full-length GSK-3α protein (e.g., 1 µg) to the reaction mixture.

    • Initiate the reaction by adding ATP to a final concentration of 200 µM.

    • Incubate the reaction at 30°C for 30 minutes with occasional vortexing.

  • Detection by Western Blot:

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Probe the membrane with a primary antibody specific for phosphorylated GSK-3α (e.g., anti-phospho-GSK-3α/β Ser21/9).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the band corresponding to phosphorylated GSK-3α is proportional to the Akt kinase activity.

Mandatory Visualization

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) GSK3 GSK-3 Akt->GSK3 Inhibits FOXO FOXO Akt->FOXO Inhibits TSC2 TSC2 Akt->TSC2 Inhibits Cell_Survival Cell Survival & Growth GSK3->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis FOXO->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis TSC2->Protein_Synthesis

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Experimental_Workflow_Comparison cluster_0 This compound Assay cluster_1 Full-Length Protein Assay A1 Mix Akt, this compound, ATP, & Inhibitor A2 Incubate A1->A2 A3 Add Detection Reagent (e.g., ADP-Glo) A2->A3 A4 Measure Luminescence A3->A4 B1 Immunoprecipitate Akt from Cell Lysate B2 Add Full-Length Substrate (e.g., GSK-3α) & ATP B1->B2 B3 Incubate B2->B3 B4 SDS-PAGE & Western Blot B3->B4 B5 Detect Phosphorylation B4->B5

Caption: A comparison of experimental workflows for Akt kinase assays.

Conclusion

The choice between this compound and a full-length protein substrate is highly dependent on the experimental goals. For large-scale screening of potential kinase inhibitors and for routine activity measurements where simplicity and throughput are paramount, this compound is the superior choice. Its well-defined nature and compatibility with robust, non-radioactive assay formats provide reliable and reproducible data.

However, for studies focused on understanding the physiological regulation of Akt, for validating hits from primary screens in a more biological context, or for searching for non-ATP competitive inhibitors, a full-length protein substrate is indispensable. While more challenging to work with, the insights gained from using a substrate that more closely mimics the in vivo situation can be invaluable for advancing our understanding of Akt signaling and for the development of more effective and specific therapeutic agents.

Ultimately, a comprehensive research program may benefit from using both types of substrates in a complementary fashion: a high-throughput screen with this compound to identify initial hits, followed by secondary validation and mechanistic studies with a full-length protein substrate to confirm on-target activity and explore more complex regulatory interactions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AKTide-2T

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of AKTide-2T, a synthetic peptide commonly used as a substrate for the Akt/PKB protein kinase. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for handling chemical and radioactive waste. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: No official Safety Data Sheet (SDS) for this compound could be located. The following disposal procedures are based on the known components of the product (a synthetic peptide and trifluoroacetate salt) and its common use in assays involving radioactive materials. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.

Physicochemical and Biological Data of this compound

The following table summarizes the key quantitative data for this compound.[1]

PropertyValue
Molecular Weight 1715.89 g/mol
Molecular Formula C74H114N28O20
Amino Acid Sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala
Form Lyophilized solid
Solubility Soluble to 1 mg/ml in water[1]
Storage Desiccate at -20°C[1]
Biological Activity Substrate for Akt/PKB; competitive inhibitor of histone H2B phosphorylation.[2]

Disposal Procedures

The proper disposal method for this compound depends on whether it is in its pure, unused form, in a non-radioactive solution, or part of a radioactive experiment.

Scenario 1: Disposal of Unused, Lyophilized this compound

Unused, lyophilized this compound is considered a non-hazardous chemical waste.

Step-by-Step Procedure:

  • Containerization: Place the original vial containing the unused peptide into a clearly labeled, sealed container for chemical waste.

  • Labeling: The label should include "Waste this compound (synthetic peptide)" and the approximate quantity.

  • Collection: Arrange for pickup by your institution's hazardous waste management service. Do not dispose of it in the regular trash.

Scenario 2: Disposal of Non-Radioactive this compound Solutions

This procedure applies to aqueous solutions of this compound that have not been used in radioactive experiments. As this compound is supplied as a trifluoroacetate (TFA) salt, the disposal of its solutions should consider the presence of TFA. While TFA is a strong acid, at the low concentrations typical for these solutions, it is generally managed as a standard chemical waste.

Step-by-Step Procedure:

  • Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and appropriately labeled waste container.

  • Labeling: Label the container "Aqueous waste with this compound (trifluoroacetate salt)."

  • Disposal: The collected waste should be disposed of through your institution's chemical waste program. Do not pour it down the drain unless explicitly permitted by your local EHS office.

Scenario 3: Disposal of this compound from Radioactive Kinase Assays (Containing ³²P)

A common application for this compound is in in-vitro kinase assays, which often utilize radiolabeled ATP, such as [γ-³²P]-ATP.[2] This results in radioactive waste that requires special handling.

Properties of Phosphorus-32 (³²P):

PropertyValue
Half-life 14.29 days
Radiation Type Beta emitter
Shielding Plexiglas (1 cm)

Step-by-Step Disposal Procedure for ³²P-Containing Waste:

  • Segregation: All waste from the radioactive assay, including pipette tips, microcentrifuge tubes, and any unused reaction mixtures, must be segregated into designated radioactive waste containers.

  • Waste Containers:

    • Solid Waste: Use a container specifically labeled for solid ³²P waste. This should be lined with a plastic bag and shielded with Plexiglas.[3][4]

    • Liquid Waste: Collect in a labeled container for liquid ³²P waste. This container should also be appropriately shielded.

  • Labeling: All radioactive waste containers must be clearly labeled with the radioisotope (³²P), the date, the lab and principal investigator's name, and the estimated activity.

  • Decay-in-Storage: Due to its relatively short half-life, the most common disposal method for ³²P is decay-in-storage.[5] The waste is stored in a designated, shielded area for at least 10 half-lives (approximately 143 days).

  • Final Disposal: After the decay period, the waste should be monitored with a Geiger counter to ensure its radioactivity has returned to background levels.[4] Once confirmed, it can be disposed of as non-radioactive waste, following your institution's specific procedures for decontaminated waste.

Experimental Protocol and Signaling Pathway

In-Vitro AKT Kinase Assay Protocol

The following is a typical protocol for an in-vitro kinase assay using this compound and [γ-³²P]-ATP, as described in the literature.[2]

Materials:

  • Purified AKT enzyme

  • This compound

  • [γ-³²P]-ATP

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)

  • Stop Solution (e.g., 8 N HCl with 1 mM ATP)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a 30 µl reaction mixture containing the reaction buffer, 50 µM this compound, and 100 µM ATP with 3 µCi of [γ-³²P]-ATP.[2]

  • Initiate the reaction by adding 0.1 µg of purified AKT.[2]

  • Incubate at 25°C for a designated time (e.g., 5-15 minutes).[2]

  • Terminate the reaction by adding 10 µl of the stop solution.[2]

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.[2]

  • Wash the P81 paper four times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]-ATP.[2]

  • Quantify the incorporated radioactivity using a scintillation counter.[2]

G cluster_workflow AKT Kinase Assay Workflow prep 1. Prepare Reaction Mixture (Buffer, this compound, [γ-³²P]-ATP) start_rxn 2. Add AKT Enzyme prep->start_rxn incubate 3. Incubate at 25°C start_rxn->incubate stop_rxn 4. Add Stop Solution incubate->stop_rxn spot 5. Spot on P81 Paper stop_rxn->spot wash 6. Wash with Phosphoric Acid spot->wash quantify 7. Scintillation Counting wash->quantify

Caption: Workflow for an in-vitro AKT kinase assay.

AKT Signaling Pathway

This compound serves as an in-vitro substrate to measure the activity of AKT (also known as Protein Kinase B), a key node in cellular signaling pathways that regulate cell growth, proliferation, and survival.

G cluster_pathway Simplified AKT Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream phosphorylates Response Cell Growth, Survival, Proliferation Downstream->Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.